molecular formula C7H4ClNS B029859 7-Chlorothieno[2,3-c]pyridine CAS No. 28948-58-5

7-Chlorothieno[2,3-c]pyridine

Cat. No.: B029859
CAS No.: 28948-58-5
M. Wt: 169.63 g/mol
InChI Key: HRHLEPHFARWKKU-UHFFFAOYSA-N
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Description

7-chlorothieno[2,3-c]Pyridine is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHLEPHFARWKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579336
Record name 7-Chlorothieno[2,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28948-58-5
Record name 7-Chlorothieno[2,3-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chlorothieno[2,3-c]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thienopyridine core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It includes a compilation of its known quantitative data, detailed experimental protocols for its synthesis and the determination of its basicity, and a discussion of its reactivity. Furthermore, this guide explores the biological context of the thieno[2,3-c]pyridine (B153571) scaffold, with a focus on its role in the development of kinase inhibitors and P2Y12 receptor antagonists, illustrated through detailed signaling pathway diagrams.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] The presence of the electron-withdrawing chlorine atom and the fused thiophene (B33073) ring significantly influences its electronic properties and reactivity.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNS[1][2]
Molecular Weight 169.6 g/mol [1][2]
CAS Number 28948-58-5[1][2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
UV Absorption (λmax) 229, 299, 308 nm[2]
InChI InChI=1S/C7H4ClNS/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H[1][2]
InChIKey HRHLEPHFARWKKU-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CN=C(C2=C1C=CS2)Cl[1]

Reactivity and Basic Properties

The reactivity of the this compound nucleus is primarily dictated by the electronic characteristics of its constituent thiophene and pyridine (B92270) rings. The thiophene ring is an electron-rich aromatic system, whereas the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.[3]

The chlorine atom at the 7-position is a key functional handle, being highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is enhanced by its position alpha to the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.[3] This makes the C-7 position a prime site for introducing molecular diversity, allowing for the straightforward synthesis of a variety of 7-substituted analogs by reaction with nucleophiles such as amines, alcohols, and thiols.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for the experimental determination of its pKa.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.

Reaction Scheme:

Experimental Protocol:

  • Reagents and Equipment:

    • 6H-Thieno[2,3-c]pyridin-7-one

    • Phosphorous oxychloride (POCl₃)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Standard workup and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 6H-Thieno[2,3-c]pyridin-7-one (e.g., 2.3 g, 15.22 mmol) in phosphorous oxychloride (50 mL).

    • Heat the resulting solution to 100 °C under a reflux condenser with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously quench the excess phosphorous oxychloride by pouring the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry. A general protocol for potentiometric titration is provided below.

Experimental Protocol:

  • Reagents and Equipment:

    • This compound

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Deionized water

    • pH meter with a combination electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Allow the pH reading to stabilize and record the initial pH.

    • Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) of the titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH of the solution as a function of the volume of HCl added.

    • Determine the equivalence point from the titration curve (the point of maximum slope).

    • The pH at half the equivalence point volume is equal to the pKa of the conjugate acid (7-chlorothieno[2,3-c]pyridinium ion). The pKa of the base can then be calculated using the equation pKa + pKb = 14.

Biological Context and Signaling Pathways

The thieno[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Derivatives have shown promise as antimicrobial and anticancer agents.[4] Notably, this scaffold is a key component in the development of kinase inhibitors and P2Y12 receptor antagonists.

Thieno[2,3-c]pyridines as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The thieno[2,3-c]pyridine core can act as a bioisostere for the purine (B94841) base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity. Thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of various kinases, including G protein-coupled receptor kinase 2 (GRK2) and heat shock protein 90 (Hsp90).

// Nodes GPCR [label="GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Agonist [label="Agonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="G Protein\n(αβγ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK2 [label="GRK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor_Internalization [label="Receptor\nInternalization", shape=oval, fillcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream\nSignaling", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="this compound\nDerivative (Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges Agonist -> GPCR [label="Activation"]; GPCR -> G_Protein [label="Activation"]; G_Protein -> Downstream_Signaling; G_Protein -> GRK2 [label="Recruitment"]; GRK2 -> GPCR [label="Phosphorylation"]; GPCR -> Beta_Arrestin [label="Binding"]; Beta_Arrestin -> Receptor_Internalization; Thienopyridine -> GRK2 [arrowhead=tee, style=dashed, color="#EA4335"]; } dot Caption: GRK2 Signaling Pathway Inhibition.

// Nodes Hsp90 [label="Hsp90", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Client_Protein [label="Client Protein\n(e.g., Kinase, Receptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP + Pi", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chaperone_Complex [label="Chaperone\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Folded_Protein [label="Folded/Active\nClient Protein", shape=oval, fillcolor="#FFFFFF"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="this compound\nDerivative (Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges Hsp90 -> Chaperone_Complex; Client_Protein -> Chaperone_Complex; ATP -> Hsp90; Hsp90 -> ADP; Chaperone_Complex -> Folded_Protein; Thienopyridine -> Hsp90 [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits ATP\nbinding"]; Client_Protein -> Degradation [style=dashed, color="#5F6368"]; Thienopyridine -> Client_Protein [style=invis]; edge [style=invis]; Hsp90 -> Client_Protein; } dot Caption: Hsp90 Chaperone Cycle Inhibition.

Thienopyridines as P2Y12 Receptor Antagonists

The broader class of thienopyridines are well-known for their antiplatelet activity, which is mediated through the irreversible antagonism of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor on the surface of platelets that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation.

// Nodes P2Y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gi_Protein [label="Gi Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl\nCyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=oval, fillcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; VASP_P [label="VASP-P", shape=oval, fillcolor="#FFFFFF"]; Platelet_Aggregation [label="Inhibition of\nPlatelet Aggregation", shape=oval, fillcolor="#FFFFFF"]; Thienopyridine [label="this compound\nDerivative (Antagonist)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges ADP -> P2Y12 [label="Activation"]; P2Y12 -> Gi_Protein [label="Activation"]; Gi_Protein -> AC [arrowhead=tee, label="Inhibition"]; AC -> cAMP [label="Production"]; cAMP -> PKA [label="Activation"]; PKA -> VASP_P [label="Phosphorylation"]; VASP_P -> Platelet_Aggregation; Thienopyridine -> P2Y12 [arrowhead=tee, style=dashed, color="#EA4335", label="Irreversible\nAntagonism"]; } dot Caption: P2Y12 Receptor Signaling Pathway.

Conclusion

This compound is a valuable heterocyclic building block with a rich potential for derivatization, particularly at the C-7 position. Its basic properties, governed by the pyridine nitrogen, are modulated by the fused thiophene ring and the chloro-substituent. The thieno[2,3-c]pyridine scaffold has demonstrated significant utility in the development of kinase inhibitors and P2Y12 receptor antagonists, highlighting its importance in modern drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound and its derivatives. Further investigation into the specific biological targets and mechanisms of action of novel this compound derivatives is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine (CAS 28948-58-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorothieno[2,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its thienopyridine core is a bioisostere of purine, making it a valuable scaffold for the design of novel therapeutic agents. The presence of a chlorine atom at the 7-position provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. While direct biological activity data for the parent compound is limited in publicly available literature, its primary role as a key intermediate in the development of biologically active molecules, particularly kinase inhibitors, is well-documented.

Chemical and Physical Properties

This compound is a colorless to light yellow crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 28948-58-5[2][3]
Molecular Formula C₇H₄ClNS[2][3]
Molecular Weight 169.63 g/mol [1][2]
Physical Form Crystalline Solid[3]
Melting Point 39 to 42°C
Boiling Point 296.5°C at 760 mmHg
Purity ≥97% or ≥98%[3]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[3]
λmax 229, 299, 308 nm[3]
InChI Key HRHLEPHFARWKKU-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C2=C1C=CS2)Cl[2]

Synthesis

The most direct synthesis of this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.

Experimental Protocol: Synthesis from Thieno[2,3-c]pyridin-7(6H)-one

This protocol is adapted from a procedure described in US Patent 6,034,093.

Materials:

  • 6H-Thieno[2,3-c]pyridin-7-one

  • Phosphorous oxychloride (POCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hexanes

  • Water

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 6H-Thieno[2,3-c]pyridin-7-one (1.0 eq) in phosphorous oxychloride (excess, acting as both reagent and solvent).

  • Heat the solution to 100°C and maintain for 4 hours.

  • After cooling, concentrate the solution under reduced pressure to remove excess POCl₃.

  • Dissolve the residue in dichloromethane.

  • Wash the organic solution with water and then with a saturated NaCl solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of 40% to 60% dichloromethane in hexanes to yield this compound as a white solid.

Analytical Data

Mass Spectrometry
  • Electron Ionization Mass Spectrum (EI-MS): The mass spectrum shows a molecular ion peak [M]⁺ at m/z = 169, with a characteristic chlorine isotope pattern at m/z = 171.

  • Predicted Collision Cross Section (CCS) Values:

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.98258127.4
[M+Na]⁺191.96452140.6
[M-H]⁻167.96802132.0
[M+NH₄]⁺187.00912151.5
[M+K]⁺207.93846136.0
NMR Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): δ 8.26 (d, 1H), 7.76 (d, 1H), 7.62 (d, 1H), 7.41 (d, 1H).

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a versatile synthetic intermediate for the creation of more complex molecules with a range of applications.

  • Pharmaceuticals: It serves as a foundational scaffold for the synthesis of various pharmaceutical compounds.[1] The thienopyridine core is a key feature in molecules designed as kinase inhibitors for potential anticancer therapies.[4] Derivatives have also been explored for antimicrobial and anti-inflammatory activities.[5]

  • Agrochemicals: The reactivity of the chloro-substituted pyridine (B92270) ring makes it a useful building block for the development of novel agrochemicals.[1][5]

  • Materials Science: This compound is also used as an intermediate in the synthesis of Organic Light-Emitting Diode (OLED) materials.

Biological Context and Experimental Workflows

While this compound itself is not extensively documented as a biologically active agent, its derivatives are of significant interest as modulators of cellular signaling pathways, particularly those involving protein kinases.

Role as a Scaffold for Kinase Inhibitors

The thieno[2,3-c]pyridine (B153571) scaffold is a common core in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for this class of drugs. The chlorine atom at the 7-position can be readily displaced by nucleophiles, allowing for the introduction of various side chains to optimize potency and selectivity for the target kinase.

G cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_application Potential Application This compound This compound Derivatization Derivatization This compound->Derivatization Substitution at C7 Kinase_Assay In Vitro Kinase Assay Derivatization->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Kinase_Assay->Cell_Assay Therapeutic_Agent Therapeutic Agent (e.g., Anticancer) Cell_Assay->Therapeutic_Agent

Generalized Kinase Inhibition Assay Protocol

The following is a general protocol for an in vitro kinase inhibition assay, which would be a typical first step in evaluating the biological activity of derivatives synthesized from this compound.

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a specific protein kinase (IC₅₀).

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Test compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 60-120 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of terminating the kinase reaction and depleting remaining ATP, followed by the conversion of ADP to ATP and a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor Thieno[2,3-c]pyridine Derivative Inhibitor->RAF Inhibitor->MEK

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While its own biological profile is not extensively characterized, its utility as a key intermediate for the synthesis of potent kinase inhibitors and other biologically active molecules is well-established. The synthetic route is straightforward, and the reactive chlorine atom provides a convenient point for diversification. This technical guide provides researchers and drug development professionals with the core information needed to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 7-Chlorothieno[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research.

Molecular Structure and Identifiers

This compound is a bicyclic heteroaromatic compound featuring a thiophene (B33073) ring fused to a pyridine (B92270) ring, with a chlorine atom substituted at the 7-position.

Molecular Formula: C₇H₄ClNS[1][2][3]

Structure:

Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 28948-58-5[1][2]

  • InChI Key: HRHLEPHFARWKKU-UHFFFAOYSA-N[1][3]

  • SMILES: C1=CN=C(C2=C1C=CS2)Cl[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 169.63 g/mol [3]
Monoisotopic Mass 168.9753 Da[4]
Physical Form Crystalline solid[1]
Melting Point 39 to 42°C[5]
Boiling Point 296.5 °C at 760 mmHg
Purity ≥97%[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
UV Absorption 229, 299, 308 nm[1]

Synthesis

A documented synthetic route for this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one.

Experimental Protocol: Synthesis from thieno[2,3-c]pyridin-7(6H)-one

A detailed experimental protocol for this synthesis is not available in the public domain. However, a general procedure can be outlined based on common chemical transformations.

Reaction Scheme:

G thieno[2,3-c]pyridin-7(6H)-one thieno[2,3-c]pyridin-7(6H)-one This compound This compound thieno[2,3-c]pyridin-7(6H)-one->this compound POCl₃

Caption: Synthesis of this compound.

Procedure:

  • Reactants: thieno[2,3-c]pyridin-7(6H)-one, Phosphorus oxychloride (POCl₃).

  • General Steps:

    • Dissolve thieno[2,3-c]pyridin-7(6H)-one in phosphorus oxychloride.

    • Heat the reaction mixture.

    • Monitor the reaction for completion (e.g., by TLC).

    • Upon completion, quench the reaction mixture, typically with ice water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

    • Purify the crude product, for example, by column chromatography.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

Spectroscopic Data

Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺ 169.98258
[M+Na]⁺ 191.96452
[M-H]⁻ 167.96802
[M+NH₄]⁺ 187.00912
[M+K]⁺ 207.93846
[M]⁺ 168.97475
[M]⁻ 168.97585

Data sourced from PubChemLite.[4]

Reactivity and Potential Applications

The thieno[2,3-c]pyridine (B153571) core is a recognized scaffold in medicinal chemistry, often considered a bioisostere of purine. This structural feature suggests potential interactions with various biological targets. Derivatives of the broader thienopyridine class have shown a range of biological activities, including as mGluR1 antagonists.

The chlorine atom at the 7-position serves as a reactive site for nucleophilic substitution, making this compound a useful intermediate for the synthesis of more complex molecules. It is also used as an intermediate in the production of Organic Light Emitting Diode (OLED) materials.[6]

Signaling Pathways and Experimental Workflows

Based on the available literature, there are no specifically elucidated signaling pathways or detailed experimental workflows directly involving this compound to be visualized. Research has focused on the synthesis and biological screening of the broader class of thieno[2,3-c]pyridine derivatives rather than the specific molecular interactions of this particular compound.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Chlorothieno[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its structural characteristics, physicochemical properties, reactivity, and known synthetic methods.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₄ClNS.[1][2] Its core structure consists of a fused thiophene (B33073) and pyridine (B92270) ring system, with a chlorine atom substituted at the 7-position.[3]

PropertyValueSource(s)
Molecular Formula C₇H₄ClNS[2][4]
Molecular Weight 169.63 g/mol [3][4]
CAS Number 28948-58-5[4]
Appearance Solid[1]
Melting Point 39 to 42°C[1]
Boiling Point Data not available
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]

Spectral Data

AdductPredicted m/z
[M+H]⁺169.98258
[M+Na]⁺191.96452
[M-H]⁻167.96802
[M+NH₄]⁺187.00912
[M+K]⁺207.93846
[M]⁺168.97475
[M]⁻168.97585

Predicted data from PubChemLite.[6]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is characterized by the distinct electronic properties of its fused heterocyclic rings. The pyridine ring is electron-deficient, while the thiophene ring is electron-rich.[5] This electronic dichotomy governs its reactivity in various chemical transformations.

Nucleophilic Aromatic Substitution: The chlorine atom at the C-7 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This position is alpha to the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the reaction, facilitating the displacement of the chloride ion. This makes the C-7 position a prime site for introducing structural diversity by reacting it with a wide range of nucleophiles, such as amines, alcohols, and thiols.[5]

Electrophilic Aromatic Substitution: In contrast, the electron-rich thiophene ring is the preferred site for electrophilic attack. Reactions like halogenation and nitration are predicted to occur preferentially at the C-2 position of the thiophene ring.[5]

Synthesis Workflow

A common synthetic route to this compound involves the chlorination of 6H-Thieno[2,3-c]pyridin-7-one.[7]

References

An In-depth Technical Guide to the Solubility of 7-Chlorothieno[2,3-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Chlorothieno[2,3-c]pyridine, a key synthetic intermediate in pharmaceutical research. The following sections detail quantitative solubility data in common organic solvents, standardized experimental protocols for solubility determination, and logical workflows relevant to its application in drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. This data is crucial for its use in synthesis, purification, and formulation development. A summary of the available quantitative data is presented in Table 1.

SolventSolubility (mg/mL)Molar Solubility (mol/L)¹
Dimethylformamide (DMF)30~0.177
Dimethyl sulfoxide (B87167) (DMSO)30~0.177
Ethanol30~0.177
Ethanol:PBS (pH 7.2) (1:1)0.5~0.003

¹ Molar solubility is estimated based on a molecular weight of 169.6 g/mol for this compound.[1]

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility of this compound are not extensively published, standardized methods such as the shake-flask technique are widely accepted for determining the equilibrium solubility of organic compounds.[2][3][4][5] The following protocol outlines a general procedure applicable to this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is quantified.

Apparatus:

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Glass vials with screw caps (B75204) and PTFE-lined septa.

  • Magnetic stirrer and stir bars.

  • Analytical balance.

  • Centrifuge.

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation: Add an excess amount of crystalline this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in the thermostatically controlled shaker. Agitate the mixture at a constant speed and temperature for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean vial for analysis. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the sample from the saturated solution using a validated analytical method, such as HPLC. Construct a calibration curve from the standards to determine the concentration of the compound in the sample.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualization of Workflows

Given that this compound is primarily a synthetic intermediate, the following diagrams illustrate a typical experimental workflow for solubility determination and a logical workflow for its use in pharmaceutical synthesis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Quantify concentration via HPLC F->G H Report solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_synthesis Synthesis & Derivatization cluster_development Drug Development A Starting Materials B Synthesis of this compound A->B C This compound (Key Intermediate) B->C D Nucleophilic Substitution / Cross-Coupling Reaction C->D E Synthesis of Novel API Derivative D->E F Purification & Characterization E->F G Preclinical Testing (In vitro & In vivo) F->G H Lead Optimization G->H H->D Iterative Design

Caption: Logical workflow for the use of this compound in pharmaceutical synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 7-Chlorothieno[2,3-c]pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Chlorothieno[2,3-c]pyridine and its closely related derivatives. Due to the limited availability of complete, published spectroscopic data for the parent compound, this guide leverages detailed information from published studies on its derivatives to provide a thorough understanding of the expected spectral characteristics and the methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this important scaffold in research and drug development.

Core Compound Properties

This compound is a fused heterocyclic compound with the following fundamental properties:

PropertyValueReference
Molecular Formula C₇H₄ClNS[1][2][3]
Molecular Weight 169.63 g/mol [1][3]
CAS Number 28948-58-5[1][3]
Appearance Crystalline solid[1]
UV-Vis λmax 229, 299, 308 nm[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of this compound. This data provides a strong basis for the interpretation of the spectra of the parent compound and other related structures.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and connectivity of the protons. Below is a summary of ¹H NMR data for a representative benzothieno[2,3-c]pyridine derivative.

Table 1: ¹H NMR Data for 4-Chloro-8-fluoro-1-(2-nitrophenyl)-1,2-dihydro[4]benzothieno[2,3-c]pyridine-3(4H)-one [5]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C₁-H3.95s-
C₄-H4.16s-
C₅-H7.21d8.40
C₆-H7.18–7.25m-
C₇-H7.30d8.40
2-NO₂-C₆H₄-C₅-H7.40–7.52m-
2-NO₂-C₆H₄-C₄-H7.56–7.60m-
2-NO₂-C₆H₄-C₆-H7.67d7.70
2-NO₂-C₆H₄-C₃-H7.83d7.70
NH (D₂O exchangeable)8.60s-
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Data for 7-Fluoro-2-(3-nitrobenzylidene)[4]benzothiophen-3(2H)-one [5]

CarbonChemical Shift (δ, ppm)
Ar-C123.56, 124.55, 125.86, 129.04, 131.44
C-₅ (d, J = 20 Hz)131.54
Ar-C132.41
C-F (d, J = 260 Hz)133.89
Ar-C135.38, 137.66, 139.38, 140.25, 148.76, 157.58
C=O192.32
Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption bands correspond to the vibrational frequencies of the bonds.

Table 3: IR Spectroscopic Data for 4-Chloro-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro[4]benzothieno[2,3-c]pyridine-3(4H)-one [5]

Wavenumber (cm⁻¹)Functional Group
3390N-H
3078C-H (aromatic)
2927C-H (aliphatic)
1685C=O
1600C=N
1560C=C
1527, 1350NO₂
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[6]

Table 4: Predicted m/z for Adducts of this compound [7]

AdductPredicted m/z
[M+H]⁺169.98258
[M+Na]⁺191.96452
[M-H]⁻167.96802
[M+NH₄]⁺187.00912
[M+K]⁺207.93846

Experimental Protocols

The following sections detail the general experimental methodologies for the synthesis and spectroscopic analysis of thieno[2,3-c]pyridine (B153571) derivatives, based on published literature.

Synthesis Protocol

A common route for the synthesis of the thieno[2,3-c]pyridine scaffold is through the cyclization of substituted thiophenes. A representative synthesis of a thieno[2,3-c]pyridine derivative is outlined below.[4][8]

Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation: [4][8]

  • One-pot Triazolation: 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole is synthesized from 2-acetylthiophene.

  • Pomeranz-Fritsch Cyclization: The resulting triazole undergoes a modified Pomeranz-Fritsch reaction to yield the thieno[2,3-c][4][5][6]triazolo[1,5-a]pyridine core.

  • Acid-mediated Denitrogenative Transformation: The fused triazole is then treated with an acid in the presence of a nucleophile (e.g., an alcohol or a nitrile) to yield the corresponding 7-substituted thieno[2,3-c]pyridine derivative. The reaction is typically carried out under a nitrogen atmosphere and heated. The product is then isolated and purified, often by column chromatography.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

3.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: Solid samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using either electrospray ionization (ESI) or chemical ionization (CI) sources.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: Data is acquired in either positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion and its fragments.

3.2.4. UV-Vis Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol (B145695) or DMF) to a known concentration.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λmax) are recorded.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of thieno[2,3-c]pyridine derivatives.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (e.g., 2-Acetylthiophene) step1 One-pot Triazolation start->step1 step2 Pomeranz-Fritsch Cyclization step1->step2 step3 Denitrogenative Transformation step2->step3 product Thieno[2,3-c]pyridine Derivative step3->product purify Column Chromatography product->purify char Spectroscopic Analysis (NMR, MS, IR, UV-Vis) purify->char

Caption: Generalized workflow for the synthesis and characterization of thieno[2,3-c]pyridine derivatives.

Spectroscopic Identification Logic

This diagram outlines the logical relationship between the different spectroscopic techniques used for the structural elucidation of this compound.

G Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Provides carbon-hydrogen framework MS Mass Spectrometry Compound->MS Determines molecular weight & formula IR IR Spectroscopy Compound->IR Identifies functional groups UV UV-Vis Spectroscopy Compound->UV Shows electronic transitions Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure

References

An In-depth Technical Guide to the 1H NMR Spectrum of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Chlorothieno[2,3-c]pyridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted ¹H NMR spectrum, alongside relevant experimental protocols for synthesis and NMR analysis. This information is intended to support researchers in the identification, characterization, and further development of molecules based on the thieno[2,3-c]pyridine (B153571) scaffold.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on established computational models and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). The numbering of the protons corresponds to the chemical structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-27.60 - 7.80Doublet5.0 - 6.0
H-37.20 - 7.40Doublet5.0 - 6.0
H-48.20 - 8.40Doublet5.5 - 6.5
H-57.40 - 7.60Doublet5.5 - 6.5

Note: Predicted values are generated from computational algorithms and may vary from experimental results. These values should be used as a guide for spectral interpretation.

Structural and Signaling Pathway

The following diagram illustrates the through-bond coupling relationships between the protons in the this compound molecule, which give rise to the observed multiplicities in the ¹H NMR spectrum.

G cluster_thiophene Thiophene Ring cluster_pyridine Pyridine Ring H-2 H-2 H-3 H-3 H-2->H-3 J = 5.0-6.0 Hz S S H-4 H-4 H-5 H-5 H-4->H-5 J = 5.5-6.5 Hz N N 7-Cl 7-Cl

Caption: Proton coupling relationships in this compound.

Experimental Protocols

Synthesis of this compound

One potential synthetic route to this compound involves the chlorination of a thieno[2,3-c]pyridin-7-one precursor. A general procedure is outlined below.

Materials:

  • thieno[2,3-c]pyridin-7(6H)-one

  • Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add thieno[2,3-c]pyridin-7(6H)-one and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring a ¹H NMR spectrum of a heterocyclic compound like this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Add a small amount of an internal standard, such as TMS (0 ppm), to the solution.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Mass Spectrometry Analysis of 7-Chlorothieno[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. As a member of the thienopyridine class, which includes notable antiplatelet drugs, its structural elucidation and purity assessment are critical.[1][2][3] Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing vital information on molecular weight, elemental composition, and structural features through fragmentation analysis. This guide offers an in-depth overview of the mass spectrometric analysis of this compound, including detailed experimental protocols and an exploration of its probable fragmentation pathways.

Molecular Profile

A foundational aspect of mass spectrometry is the precise determination of the analyte's mass.

PropertyValueSource
Molecular FormulaC₇H₄ClNS[4][5]
Molecular Weight169.63 g/mol [4]
Monoisotopic Mass168.9752980 Da[4]

The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope.[6]

Experimental Protocols

The successful mass spectrometric analysis of this compound can be achieved via either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and the desired information (e.g., separation of isomers).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation.[7][8]

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[9]

  • The recommended concentration is approximately 10 µg/mL to achieve an on-column amount of about 10 ng with a 1 µL injection.[4]

  • Ensure the sample is free of non-volatile materials, strong acids or bases, and particulate matter.[4]

2. GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL (splitless)
Inlet Temperature250 - 300 °C
Carrier GasHelium (99.999% purity)
Column5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5)[10]
Oven ProgramInitial temperature of 50°C (hold for 1 min), ramp up to 320°C at 10°C/min, hold for 2 min.[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[7]
Ionization Energy70 eV[10][11]
MS Source Temperature230 °C[10]
Quadrupole Temperature150 °C[10]
Mass Rangem/z 40-600[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for samples in complex matrices or when dealing with less volatile derivatives.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile (B52724) and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate0.4 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), positive mode
Capillary Voltage3.2 kV[12]
Drying Gas Temperature250 °C[12]
Drying Gas Flow11.0 L/min[12]
Nebulizer Pressure35 psi[12]
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS)

Mass Spectrometry Fragmentation Analysis

Predicted Fragmentation Data

The following table summarizes the expected major ions in the mass spectrum of this compound.

m/z (nominal)Proposed FragmentFormulaNotes
169/171[M]⁺• C₇H₄ClNSMolecular ion, showing the characteristic 3:1 isotopic pattern for chlorine.
134[M-Cl]⁺C₇H₄NSLoss of a chlorine radical, a common fragmentation for chlorinated compounds.[14]
107[C₆H₃S]⁺C₆H₃SSubsequent loss of HCN from the [M-Cl]⁺ ion, a known fragmentation pathway for pyridines.[13]
89[C₄H₃S]⁺C₄H₃SLoss of C₂H₂ from the m/z 107 fragment.
69[C₃HNS]⁺•C₃HNSA fragment potentially arising from the cleavage of the pyridine (B92270) ring.
Visualizing the Fragmentation Pathway and Experimental Workflow

To better illustrate the logical flow of the analysis, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Mass_Spectrometry_Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., Dichloromethane for GC-MS, Acetonitrile/Water for LC-MS) Sample->Dissolution Filtration Filtration (for LC-MS) Dissolution->Filtration Introduction Sample Introduction (GC or LC) Filtration->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structure_Elucidation Structure Elucidation / Confirmation Spectral_Interpretation->Structure_Elucidation

General experimental workflow for the mass spectrometry analysis.

Fragmentation_Pathway_of_7_Chlorothienopyridine M [M]⁺• m/z 169/171 M_minus_Cl [M-Cl]⁺ m/z 134 M->M_minus_Cl - Cl• M_minus_Cl_minus_HCN [C₆H₃S]⁺ m/z 107 M_minus_Cl->M_minus_Cl_minus_HCN - HCN Fragment_89 [C₄H₃S]⁺ m/z 89 M_minus_Cl_minus_HCN->Fragment_89 - C₂H₂

Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometric analysis of this compound is a robust method for its identification and structural characterization. While this guide provides detailed, generalized protocols for GC-MS and LC-MS analysis, method optimization may be required based on the specific instrumentation and sample complexity. The predicted fragmentation pathway, based on established principles for related chemical classes, offers a solid foundation for the interpretation of experimental data. For definitive structural confirmation, particularly of novel derivatives, the use of high-resolution mass spectrometry (HRMS) is strongly recommended to obtain accurate mass measurements of both the molecular ion and its key fragment ions.

References

The Rising Therapeutic Potential of Thieno[2,3-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]pyridine (B153571) scaffold, a heterocyclic compound integrating thiophene (B33073) and pyridine (B92270) rings, is emerging as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support further investigation and drug development endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thieno[2,3-c]pyridine derivatives have shown significant promise as anticancer agents, with several studies highlighting their potent inhibitory effects against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.

A series of synthesized thieno[2,3-c]pyridine derivatives were evaluated for their anticancer activity against a panel of human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer cells.[1][2] Among the tested compounds, 6i emerged as a particularly potent inhibitor with a broad spectrum of activity.[1][2] This compound was found to induce cell cycle arrest at the G2 phase.[1][2] Molecular docking studies suggest that these derivatives interact with and inhibit Hsp90.[1][2]

Quantitative Anticancer Data
CompoundCell LineIC50 (µM)Reference
6i HSC310.8[1][2]
6i T47D11.7[1][2]
6i RKO12.4[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of thieno[2,3-c]pyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized thieno[2,3-c]pyridine derivatives (e.g., 1 µM, 10 µM, and 100 µM) and a standard drug (e.g., cisplatin) for a specified period (e.g., 48 hours).[1]

  • MTT Addition: After the treatment period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with thieno[2,3-c]pyridine derivatives incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: Hsp90 Inhibition

Hsp90_Inhibition_Pathway cluster_outcome Cellular Outcome Thieno_pyridine Thieno[2,3-c]pyridine Derivative (e.g., 6i) Hsp90 Hsp90 Thieno_pyridine->Hsp90 Inhibits Client_Proteins Client Oncoproteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Chaperones & Stabilizes Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Inhibition leads to Apoptosis Apoptosis/Cell Cycle Arrest Hsp90->Apoptosis Inhibition promotes Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Degradation->Client_Proteins Targets

Caption: Proposed mechanism of Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.

Antimicrobial Activity

The thieno[2,3-c]pyridine scaffold is also being explored for the development of new antimicrobial agents.[3] Studies have demonstrated the efficacy of certain derivatives against a range of bacterial and fungal strains.

One study detailed the synthesis and antimicrobial evaluation of a series of 5-(4-Substituted phenoxy-3-Nitrobenzene-1-Sulfonyl)-4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine derivatives.[4] The antimicrobial properties were assessed using a broth dilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)Reference
2a Staphylococcus aureusNotable Activity[4]
2d Staphylococcus aureusPotent Activity[4]
2c Escherichia coliComparable to Ampicillin[4]
2d Escherichia coliComparable to Ampicillin[4]
Experimental Protocol: Broth Dilution Method for MIC Determination
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration of microorganisms.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the microorganism is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is typically observed as the absence of turbidity in the well.

Broth_Dilution_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Serially dilute test compounds in 96-well plate prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with microbial suspension serial_dilution->inoculate_wells incubate_plate Incubate the plate inoculate_wells->incubate_plate read_mic Visually determine the MIC (lowest concentration with no growth) incubate_plate->read_mic end End read_mic->end

Caption: Workflow for the broth dilution method to determine the MIC.

Anti-inflammatory Activity

Thienopyridine derivatives, including the thieno[2,3-c]pyridine isomer, have also been investigated for their anti-inflammatory potential.[3] Research into the structurally related thieno[2,3-d]pyrimidines has shown that these compounds can significantly reduce carrageenan-induced paw edema in rats, a common model for acute inflammation.[5] The mechanism of action is believed to involve the reduction of prostaglandin (B15479496) E2 (PGE2) levels.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac (B195802) sodium), and test groups receiving different thienopyrimidine derivatives.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

Kinase Inhibition

The thienopyridine scaffold is a key feature in various kinase inhibitors.[6] Specifically, 2,4-disubstituted thieno[2,3-c]pyridines have been identified as potent inhibitors of COT kinase (also known as MAP3K8).[7][8] Furthermore, derivatives of the related thieno[2,3-b]pyridine (B153569) have shown inhibitory activity against the tyrosine kinase receptor d'origine nantais (RON), which is implicated in cancer.[9][10]

Conclusion

The thieno[2,3-c]pyridine core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The data and experimental protocols summarized in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of new, more potent, and selective thieno[2,3-c]pyridine-based drugs. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

An In-depth Technical Guide to 7-Chlorothieno[2,3-c]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chlorothieno[2,3-c]pyridine is a halogenated heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of functional molecules. Its unique thieno[2,3-c]pyridine (B153571) core, a bioisostere of purine (B94841), makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors. Furthermore, its utility extends to materials science, where it serves as a building block for organic light-emitting diode (OLED) materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols and data presented for ease of reference and comparison.

Introduction and Historical Context

The thieno[2,3-c]pyridine scaffold has long been recognized for its therapeutic potential due to its structural similarity to the purine nucleus, allowing for interaction with various biological targets. While the precise first synthesis of this compound is not extensively documented in readily available literature, its emergence is closely tied to the broader exploration of thienopyridine derivatives in medicinal chemistry. The introduction of a chlorine atom at the 7-position provides a key functional handle for further chemical modifications, making it a strategically important intermediate in the synthesis of more complex molecules. Its primary role has been as a building block for generating libraries of substituted thieno[2,3-c]pyridines for screening in drug discovery programs and for the synthesis of functional organic materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₄ClNS--INVALID-LINK--
Molecular Weight 169.63 g/mol --INVALID-LINK--
CAS Number 28948-58-5--INVALID-LINK--
Appearance White to light yellow solid--INVALID-LINK--
Purity (HPLC) ≥99.41%--INVALID-LINK--
¹H NMR Spectrum Consistent with structure--INVALID-LINK--

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the chlorination of thieno[2,3-c]pyridin-7(6H)-one. This reaction provides a direct route to the target compound.

Experimental Protocol: Chlorination of Thieno[2,3-c]pyridin-7(6H)-one

This protocol is based on established chemical transformations for the conversion of lactams to chloro-pyridines.

Materials:

  • Thieno[2,3-c]pyridin-7(6H)-one

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Ice bath

  • Heating mantle with reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thieno[2,3-c]pyridin-7(6H)-one in an excess of phosphorus oxychloride.

  • The reaction mixture is carefully heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure using a rotary evaporator.

  • The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate, sodium hydroxide (B78521) solution) to a pH of ~7-8.

  • The crude product is then extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Expected Yield: Yields for this type of reaction are typically in the range of 60-80%, depending on the scale and purity of the starting materials.

Synthesis_of_7_Chlorothienopyridine cluster_reactants Reactants cluster_process Reaction cluster_products Products Thieno[2,3-c]pyridin-7(6H)-one Thieno[2,3-c]pyridin-7(6H)-one Reaction_Vessel Reaction at Reflux Thieno[2,3-c]pyridin-7(6H)-one->Reaction_Vessel Input POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction_Vessel Reagent This compound This compound Reaction_Vessel->this compound Yields Byproducts Phosphorus-based byproducts Reaction_Vessel->Byproducts

Caption: Synthetic pathway for this compound.

Spectroscopic Data and Characterization

While a comprehensive set of publicly available, experimentally derived spectra for this compound is limited, data from commercial suppliers and related literature on derivatives allow for an expected characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons on the thieno[2,3-c]pyridine ring system. The chemical shifts and coupling constants will be characteristic of the fused heterocyclic structure.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shift of the carbon atom attached to the chlorine will be significantly influenced by the halogen's electronegativity.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 169, corresponding to the nominal mass of the molecule. A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with a peak at M+2 (m/z 171) that is approximately one-third the intensity of the molecular ion peak.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Cl stretching vibration.

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules and functional materials.

Medicinal Chemistry

The chlorine atom at the 7-position is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. This allows for the generation of extensive libraries of 7-substituted thieno[2,3-c]pyridine derivatives for screening against various biological targets.

Signaling Pathway Context: Many thieno[2,3-c]pyridine derivatives have been investigated as kinase inhibitors. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Thienopyridine_Inhibitor 7-Substituted Thieno[2,3-c]pyridine Derivative Thienopyridine_Inhibitor->Kinase Blocks ATP Binding

Caption: General kinase inhibition by thienopyridine derivatives.

Materials Science

The thieno[2,3-c]pyridine core is also of interest in the development of organic electronic materials. Its fused aromatic structure can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine atom can be used to tune the electronic properties of the molecule or as a reactive site for polymerization.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the reactivity of its chloro-substituent make it an invaluable tool for researchers and drug development professionals. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents and advanced functional materials.

Potential Research Areas for 7-Chlorothieno[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chlorothieno[2,3-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thienopyridine core is a bioisostere of purine, allowing it to interact with a variety of biological targets. The presence of a chlorine atom at the 7-position provides a versatile handle for synthetic modification, making it a valuable starting material for the synthesis of diverse compound libraries. This technical guide outlines key research areas for this compound, focusing on its potential in the development of kinase inhibitors and neurological disorder therapeutics. This document provides a summary of relevant biological data, detailed experimental protocols for its synthesis and derivatization, and visualizations of synthetic and signaling pathways.

Core Compound Profile: this compound

  • IUPAC Name: this compound[1]

  • CAS Number: 28948-58-5[1]

  • Molecular Formula: C₇H₄ClNS[1]

  • Molecular Weight: 169.63 g/mol [1]

  • Structure: this compound structure

    Image Source: PubChem CID 15914129

Key Research Areas and Supporting Data

The strategic placement of the chlorine atom on the electron-deficient pyridine (B92270) ring of the thieno[2,3-c]pyridine (B153571) scaffold makes the 7-position susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This reactivity has been exploited to generate a range of biologically active molecules.

Kinase Inhibitors

The thieno[2,3-c]pyridine scaffold is a prominent core in the design of kinase inhibitors. The chlorine at the 7-position can be displaced by various nucleophiles, often amines, to introduce side chains that occupy the ATP-binding site of kinases.

Table 1: Biological Activity of Kinase Inhibitors Derived from Thieno[2,3-c]pyridine Scaffolds

Target KinaseDerivative Structure/NameIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
VEGFR-2Thieno[2,3-d]pyrimidine derivative 17f 0.23HCT-1162.80[2]
VEGFR-2Sorafenib (Reference)0.23HepG24.10[2]
JAK2Thieno[2,3-d]pyrimidine derivative49% inhibitionHepG-28.001[3]
c-Src4-Aryl-4H-chromene-3-carbonitrile 75 11.1--[4]
c-Src4-Aryl-4H-chromene-3-carbonitrile 76 13.0--[4]
Hsp90Thieno[2,3-c]pyridine derivative 6i -HSC310.8[5]
Hsp90Thieno[2,3-c]pyridine derivative 6i -T47D11.7[5]
Hsp90Thieno[2,3-c]pyridine derivative 6i -RKO12.4[5]
Therapeutics for Neurological Disorders

Derivatives of the thieno[2,3-c]pyridine scaffold have shown promise as antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a target for the treatment of various brain disorders, including neuropathic pain.

Table 2: Biological Activity of Thieno[2,3-c]pyridine Derivatives as mGluR1 Antagonists

CompoundTargetIC₅₀ (nM)IndicationReference
Tetrahydrothieno[2,3-c]pyridine derivative 9b mGluR1 Antagonist-Neuropathic Pain[6]
Tetrahydrothieno[2,3-c]pyridine derivative 10b mGluR1 Antagonist-Neuropathic Pain[6]
Thienopyrimidin-4-one 30 mGluR1 Antagonist45Neuropathic Pain, Seizures[7]

Experimental Protocols

Synthesis of this compound

This protocol describes the chlorination of thieno[2,3-c]pyridin-7(6H)-one.

  • Materials: Thieno[2,3-c]pyridin-7(6H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic), dichloromethane (B109758) (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of thieno[2,3-c]pyridin-7(6H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of N,N-dimethylformamide.

    • Heat the reaction mixture to reflux and stir for 4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Derivatization of this compound

This protocol provides a general procedure for the synthesis of 7-amino-substituted thieno[2,3-c]pyridines.

  • Materials: this compound, desired amine (1.2 eq), potassium carbonate (2.0 eq), N,N-dimethylformamide (DMF), ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

This protocol outlines a general procedure for the C-C bond formation at the 7-position.

  • Materials: this compound, arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), potassium phosphate (B84403) (2.0 eq), 1,4-dioxane (B91453), water (degassed).

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 100 °C and stir for 16 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Pathways

Synthesis_of_7_Substituted_Thieno_2_3_c_pyridines start_material Thieno[2,3-c]pyridin-7(6H)-one core_compound This compound start_material->core_compound POCl₃, DMF (cat.) snar_product 7-Amino-thieno[2,3-c]pyridine (Kinase Inhibitor Scaffold) core_compound->snar_product R-NH₂, K₂CO₃ (SNAr Reaction) suzuki_product 7-Aryl-thieno[2,3-c]pyridine (mGluR Antagonist Scaffold) core_compound->suzuki_product Ar-B(OH)₂, Pd Catalyst (Suzuki Coupling)

Caption: Synthetic routes from Thieno[2,3-c]pyridin-7(6H)-one.

Experimental Workflow for Derivatization and Screening

Derivatization_Workflow start This compound synthesis Parallel Synthesis (SNAr & Suzuki Reactions) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Workflow for drug discovery with this compound.

Simplified VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling ligand VEGF receptor VEGFR-2 ligand->receptor Binds downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) receptor->downstream Activates inhibitor Thieno[2,3-c]pyridine Derivative inhibitor->receptor Inhibits response Angiogenesis, Cell Proliferation downstream->response Promotes

Caption: Inhibition of VEGFR-2 signaling by thienopyridine derivatives.

References

Methodological & Application

synthesis of 7-Chlorothieno[2,3-c]pyridine from 6H-Thieno[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 7-Chlorothieno[2,3-c]pyridine from 6H-Thieno[2,3-c]pyridin-7-one. This transformation is a crucial step in the synthesis of various pharmaceutical and materials science compounds. This compound serves as a versatile synthetic intermediate for introducing the thieno[2,3-c]pyridine (B153571) moiety.[1] The protocol detailed below is intended for researchers and scientists in drug development and organic synthesis.

Overview of the Synthesis

The conversion of 6H-Thieno[2,3-c]pyridin-7-one to this compound is achieved through a chlorination reaction. This process typically involves the use of a strong chlorinating agent to replace the hydroxyl group of the lactam tautomer with a chlorine atom. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

Chemical Reaction

G A 1. Dissolve 6H-Thieno[2,3-c]pyridin-7-one in Phosphorus Oxychloride B 2. Heat reaction mixture to 100°C for 4 hours A->B C 3. Concentrate the solution B->C D 4. Dissolve residue in Dichloromethane C->D E 5. Wash with water and brine D->E F 6. Dry organic layer over MgSO4 E->F G 7. Filter and concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Obtain this compound H->I

References

Application Notes and Protocols: Synthesis of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-Chlorothieno[2,3-c]pyridine, a key intermediate in pharmaceutical development.[1][2][3] The methodologies outlined below are based on established chemical transformations, offering a reproducible approach for obtaining this heterocyclic compound.

Overview

This compound serves as a crucial building block for the synthesis of a variety of bioactive molecules.[1] Its thienopyridine core is a recognized scaffold in medicinal chemistry. The primary synthetic route detailed herein involves the chlorination of a thieno[2,3-c]pyridin-7(6H)-one precursor.

Reaction Data

The following table summarizes the key quantitative data for the synthesis of this compound from 6H-Thieno[2,3-c]pyridin-7-one.

ParameterValueReference
Starting Material6H-Thieno[2,3-c]pyridin-7-one[4]
ReagentPhosphorous oxychloride (POCl₃)[4]
SolventDichloromethane (B109758) (CH₂Cl₂)[4]
Temperature100 °C[4]
Reaction Time4 hours[4]
Yield80.2% (2.0 g from 2.3 g)[4]

Experimental Protocol

This protocol details the synthesis of this compound from 6H-Thieno[2,3-c]pyridin-7-one.

Materials:

  • 6H-Thieno[2,3-c]pyridin-7-one (2.3 g, 15.22 mmol)

  • Phosphorous oxychloride (50 mL)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated Sodium Chloride (NaCl) solution

  • Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2.3 g (15.22 mmol) of 6H-Thieno[2,3-c]pyridin-7-one in 50 mL of phosphorous oxychloride.[4]

  • Heating: Heat the solution to 100 °C and maintain for 4 hours.[4]

  • Work-up:

    • After 4 hours, cool the reaction mixture and concentrate it under reduced pressure to remove excess phosphorous oxychloride.[4]

    • Dissolve the resulting residue in dichloromethane (CH₂Cl₂).[4]

    • Wash the organic solution sequentially with water and saturated NaCl solution.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 40% to 60% dichloromethane in hexanes.[4]

  • Product Characterization: The final product, this compound, is obtained as a white solid (2.0 g, 12.2 mmol).[4]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: 6H-Thieno[2,3-c]pyridin-7-one Reaction Chlorination with POCl₃ 100 °C, 4h Start->Reaction Workup Work-up: Concentration, Extraction (CH₂Cl₂), Washing (H₂O, NaCl) Reaction->Workup Purification Purification: Column Chromatography Workup->Purification End End Product: This compound Purification->End

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-c]pyridine (B153571) scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted thieno[2,3-c]pyridines. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 7-Chlorothieno[2,3-c]pyridine with various aryl and heteroaryl boronic acids. Due to the limited specific literature on this particular substrate, the presented data and protocols are based on established methods for structurally analogous heteroaryl chlorides, such as chloropyridines. These notes are intended to serve as a comprehensive starting point for reaction optimization and development.

Challenges and Considerations for Coupling with this compound
  • C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings. This necessitates the use of more active catalytic systems to achieve efficient oxidative addition of the palladium(0) catalyst to the C-Cl bond.

  • Catalyst Selection: The choice of the palladium precursor and, critically, the phosphine (B1218219) ligand is paramount for a successful coupling. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.

  • Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial. The base is required to activate the boronic acid, while the solvent must be compatible with all reagents and stable at the reaction temperature. Anhydrous and deoxygenated solvents are typically used to prevent catalyst deactivation.

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various chloropyridines and other heteroaryl chlorides with arylboronic acids. This data can serve as a valuable reference for the optimization of reactions with this compound.

EntryHeteroaryl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001895[1][2]
23-Chloropyridine4-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101692[2][3]
32-ChloropyrazinePhenylboronic acidPdCl₂(PPh₃)₂ (3)-K₂CO₃Toluene/H₂O1001288[4]
42,6-DichloropyridineHeptyl pinacol (B44631) boronic esterPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄1,4-Dioxane/H₂O1001885[5]
53-Amino-2-chloropyridinePyridin-3-ylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-Dioxane/H₂OReflux885[6]
62,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a standard set of conditions for the coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst premix by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

    • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Reaction Execution:

    • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) to the Schlenk flask.

    • Add the catalyst premix to the reaction mixture.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • Reaction Setup:

    • To a microwave vial, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid pinacol ester (0.75 mmol, 1.5 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).

    • Add the solvent (e.g., DMF, 3 mL) and water (1 mL) to the vial.

  • Reaction Execution:

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction to 120-150 °C for 30-60 minutes.

  • Workup and Purification:

    • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the Suzuki-Miyaura coupling of this compound.

experimental_workflow Reactants Reactants: This compound Arylboronic Acid Base Reaction Reaction Setup (Inert Atmosphere) Reactants->Reaction Catalyst Catalyst System: Pd Precursor Ligand Catalyst->Reaction Solvent Solvent: Anhydrous, Degassed Solvent->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Product: 7-Arylthieno[2,3-c]pyridine Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow
Signaling Pathway: mGluR1 Antagonism

Derivatives of 7-arylthieno[2,3-c]pyridine have been investigated as antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This receptor is implicated in various neurological disorders, including neuropathic pain. The diagram below illustrates the canonical Gq-coupled signaling pathway of mGluR1 and the point of inhibition by a 7-arylthieno[2,3-c]pyridine antagonist.

mGluR1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq mGluR1->Gq Activates Antagonist 7-Arylthieno[2,3-c]pyridine (Antagonist) Antagonist->mGluR1 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Downstream Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

mGluR1 Signaling Pathway and Antagonism

References

Application Notes and Protocols: Nucleophilic Substitution at the 7-Position of Thienopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The fused thiophene (B33073) and pyridine (B92270) ring system provides a rigid scaffold that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. A key position for functionalization on the thienopyridine core is the 7-position of the pyridine ring. Nucleophilic aromatic substitution (SNAr) at this position, particularly when activated by a suitable leaving group such as a halogen, provides a versatile and efficient method for the introduction of diverse functionalities. This approach is instrumental in the synthesis of novel thienopyridine derivatives with potential therapeutic applications, including their well-established role as P2Y12 receptor antagonists in antiplatelet therapy.

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions at the 7-position of thienopyridines. It is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Signaling Pathway of Thienopyridine P2Y12 Receptor Antagonists

Thienopyridine-based drugs, such as clopidogrel (B1663587) and prasugrel, are cornerstone antiplatelet therapies. They act as irreversible antagonists of the P2Y12 receptor, a key G protein-coupled receptor on the surface of platelets. The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation. Thienopyridines, after metabolic activation to their active thiol metabolites, covalently bind to cysteine residues on the P2Y12 receptor, thereby blocking ADP binding and inhibiting platelet aggregation. The signaling pathway is depicted below.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Binds to Thienopyridine (Active Metabolite) Thienopyridine (Active Metabolite) Thienopyridine (Active Metabolite)->P2Y12 Receptor Irreversibly binds to Gαi Gαi P2Y12 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases conversion of ATP to PKA PKA cAMP->PKA Activates VASP-P VASP-P PKA->VASP-P Phosphorylates VASP VASP VASP-P->VASP Dephosphorylation to GPIIb/IIIa Activation GPIIb/IIIa Activation VASP->GPIIb/IIIa Activation Inhibits Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation Leads to

P2Y12 receptor signaling pathway and inhibition by thienopyridines.

General Workflow for Nucleophilic Substitution at the 7-Position of Thienopyridines

The general workflow for the nucleophilic substitution at the 7-position of a thienopyridine scaffold typically starts with a 7-halo-thienopyridine derivative. This substrate is then reacted with a chosen nucleophile, such as an amine, thiol, or alcohol, often in the presence of a base and/or a catalyst in a suitable solvent. The reaction progress is monitored, and upon completion, the product is isolated and purified using standard laboratory techniques.

experimental_workflow start Start reagents Prepare Reactants: - 7-Halo-thienopyridine - Nucleophile (Amine, Thiol, etc.) - Base/Catalyst - Solvent start->reagents reaction Reaction Setup: - Combine reactants under inert atmosphere - Heat to appropriate temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Quench reaction - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End Product: 7-Substituted Thienopyridine characterization->end

General experimental workflow for 7-position substitution.

Experimental Protocols

The following protocols are based on established methodologies for nucleophilic aromatic substitution on heterocyclic systems and can be adapted for the 7-position of thienopyridines.

Protocol 1: Synthesis of 7-Chloro-thieno[3,2-b]pyridine (Starting Material)

This protocol describes the synthesis of the key starting material, 7-chloro-thieno[3,2-b]pyridine, from thieno[3,2-b]pyridin-7(4H)-one.[1]

Materials:

Procedure:

  • To a 250 mL round-bottomed flask, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).

  • Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture.

  • Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After completion, cool the mixture to room temperature.

  • The product, 7-chlorothieno[3,2-b]pyridine, will precipitate as a pale yellow solid.

  • Collect the solid by filtration and dry to yield the final product.

Expected Yield: Approximately 90%.[1]

Characterization:

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz, 1H).[1]

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol provides a general method for the reaction of 7-chloro-thieno[3,2-b]pyridine with various primary and secondary amines. The conditions are based on typical SNAr reactions on related chloro-heterocyclic compounds.[2]

Materials:

  • 7-Chloro-thieno[3,2-b]pyridine

  • Desired primary or secondary amine (e.g., morpholine, aniline, piperidine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a high-boiling alcohol)

  • Base (e.g., K₂CO₃, NaH, or t-BuONa, if necessary)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vessel, dissolve 7-chloro-thieno[3,2-b]pyridine (1.0 eq) in the chosen solvent.

  • Add the desired amine (1.1 - 2.0 eq).

  • If required (e.g., for amine hydrochlorides or less reactive amines), add a base (1.5 - 3.0 eq).

  • Seal the vessel or equip it with a reflux condenser and heat the reaction mixture to a temperature between 80-150 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 7-amino-thieno[3,2-b]pyridine derivative.

Protocol 3: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines a general method for the synthesis of 7-thio-thieno[3,2-b]pyridine derivatives from 7-chloro-thieno[3,2-b]pyridine and a thiol.[2]

Materials:

  • 7-Chloro-thieno[3,2-b]pyridine

  • Desired thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Reaction vessel suitable for inert atmosphere conditions

  • Magnetic stirrer

Procedure:

  • To a solution of the thiol (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon), add the base (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of 7-chloro-thieno[3,2-b]pyridine (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 7-thio-thieno[3,2-b]pyridine derivative.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of 7-substituted thienopyridine derivatives.

Table 1: Synthesis of 7-Substituted Thieno[2,3-c]pyridines via Denitrogenative Transformation [3]

EntryNucleophileProductYield (%)
1Methanol7-(methoxymethyl)thieno[2,3-c]pyridine65
2Butan-1-ol7-(butoxymethyl)thieno[2,3-c]pyridine72
3Propan-2-ol7-(isopropoxymethyl)thieno[2,3-c]pyridine68
4Phenol7-(phenoxymethyl)thieno[2,3-c]pyridine55
5Tetrabutylammonium bromide7-(bromomethyl)thieno[2,3-c]pyridine78

Note: The yields are for the thieno[2,3-c]pyridine (B153571) isomer, but the reaction conditions may be adaptable for the thieno[3,2-b]pyridine (B153574) system.

Table 2: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides [4]

EntryAryl Group (Ar)ProductYield (%)
14-Fluorophenyl3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide83
24-Methoxyphenyl3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide69

Conclusion

The nucleophilic substitution at the 7-position of thienopyridines is a powerful strategy for the synthesis of a diverse range of derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this chemistry. The versatility of this reaction allows for the introduction of various functional groups, enabling the systematic investigation of structure-activity relationships and the development of novel compounds with potential therapeutic value. Further optimization of reaction conditions for specific substrates and nucleophiles may be necessary to achieve optimal results.

References

Application Note and Protocol for the Purification of 7-Chlorothieno[2,3-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorothieno[2,3-c]pyridine is a crucial synthetic intermediate in the development of various pharmaceutical compounds.[1][2] Its rigid, heterocyclic structure makes it a valuable scaffold in medicinal chemistry. The purity of this intermediate is paramount to ensure the desired outcome in subsequent synthetic steps and to avoid the introduction of impurities into the final active pharmaceutical ingredient.

This application note provides a detailed protocol for the purification of crude this compound using silica (B1680970) gel column chromatography. The described method is robust and yields the compound with high purity (typically ≥98%).

Experimental Protocols

This section details the methodology for the purification of this compound using flash column chromatography, a common and efficient purification technique in organic synthesis.

Materials and Reagents
  • Crude this compound: Synthesized via appropriate synthetic routes.

  • Silica Gel: Standard grade for flash chromatography (e.g., 230-400 mesh).

  • Solvents:

    • Dichloromethane (CH₂Cl₂), HPLC grade

    • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum plates with fluorescent indicator (F₂₅₄).

  • Glassware: Chromatography column, flasks, beakers, and fraction collection tubes.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a slurry.

  • Evaporate the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

Column Packing
  • Secure a glass chromatography column of appropriate size in a vertical position.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 40% Dichloromethane in Hexanes).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed stationary phase without air bubbles.

  • Drain the excess solvent until the solvent level just reaches the top of the silica bed.

Chromatographic Separation
  • Carefully add the prepared dry-loaded sample to the top of the silica gel bed.

  • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Begin the elution with the mobile phase. A common method involves a gradient elution.[3]

  • Start with a lower polarity mobile phase (e.g., 40% Dichloromethane in Hexanes) and gradually increase the polarity (e.g., to 60% Dichloromethane in Hexanes).[3]

  • Collect fractions in an orderly manner and monitor the separation using Thin Layer Chromatography (TLC).

Fraction Analysis and Product Isolation
  • Spot the collected fractions onto a TLC plate and elute with an appropriate solvent system.

  • Visualize the spots under UV light (254 nm).

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product, which should be a white solid.[3]

Data Presentation

The following table summarizes typical quantitative data associated with the purification of this compound by column chromatography. These values are representative and may vary based on the specific scale and conditions of the experiment.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 40% to 60% CH₂Cl₂ in Hexanes[3]
Typical Rf Value 0.4 (in 50% CH₂Cl₂/Hexanes) - estimated
Crude Sample Load 1-5% of silica gel weight
Flow Rate 10-15 mL/min (for a 40 mm diameter column)
Purity Before ~85-90% (Varies)
Purity After ≥98%[2]
Typical Yield 85-95%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_sample Crude This compound dissolve Dissolve in CH₂Cl₂ crude_sample->dissolve dry_load Adsorb onto Silica (Dry Loading) dissolve->dry_load load_sample Load Sample dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Gradient (CH₂Cl₂/Hexanes) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product (≥98%) evaporate->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram outlines the logical progression from crude material to the final pure compound.

logical_relationship Crude Crude Product (Mixture of Compounds) Adsorption Adsorption onto Stationary Phase (Silica) Crude->Adsorption Loading Separation Differential Elution with Mobile Phase Adsorption->Separation Elution Isolation Isolation of Pure Fractions Separation->Isolation Fraction Collection Pure Purified This compound Isolation->Pure Solvent Removal

Caption: Logical steps in chromatographic purification.

References

Application Notes and Protocols for the Use of 7-Chlorothieno[2,3-c]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-c]pyridine (B153571) scaffold is a promising heterocyclic motif for the development of novel kinase inhibitors. Its structure is amenable to the formation of key hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency and selectivity. 7-Chlorothieno[2,3-c]pyridine serves as a versatile starting material for the synthesis of diverse libraries of kinase inhibitors through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) at the 7-position.

These application notes provide detailed protocols for the synthesis of 7-substituted thieno[2,3-c]pyridine derivatives and present a compilation of biological activity data for related thienopyridine-based kinase inhibitors to guide drug discovery efforts.

Synthetic Schemes and Protocols

The 7-chloro group of this compound is amenable to substitution via common cross-coupling methodologies, such as Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties, and Buchwald-Hartwig amination for the installation of amino groups.

General Workflow for the Synthesis of 7-Substituted Thieno[2,3-c]pyridine Derivatives

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid or Ester, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald product_aryl 7-Aryl/Heteroaryl-thieno[2,3-c]pyridine Kinase Inhibitor Scaffold suzuki->product_aryl product_amino 7-Amino-thieno[2,3-c]pyridine Kinase Inhibitor Scaffold buchwald->product_amino bioassay Kinase Inhibition Assay (e.g., IC50 determination) product_aryl->bioassay product_amino->bioassay

Caption: Synthetic workflow for the diversification of this compound.

Protocol 1: Synthesis of 7-Aryl-thieno[2,3-c]pyridines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid or pinacol (B44631) ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-aryl-thieno[2,3-c]pyridine.

Protocol 2: Synthesis of 7-Amino-thieno[2,3-c]pyridines via Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of 7-amino-thieno[2,3-c]pyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in the anhydrous solvent (10 mL).

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 7-amino-thieno[2,3-c]pyridine derivative.

Kinase Inhibition Data

The thienopyridine core is present in a number of potent kinase inhibitors. The following table summarizes the inhibitory activities of several thienopyridine derivatives against various kinases. This data can serve as a benchmark for newly synthesized compounds based on the this compound scaffold.

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
1 Thieno[3,2-b]pyridineALK214[1]
2 Thieno[2,3-b]pyrazineALK21[1]
3 Thieno[2,3-d]pyrimidineCK28[2]
4 Thieno[2,3-d]pyrimidineVEGFR-2230[3]
5 Thieno[2,3-b]pyridinePIM-119[4]

Representative Kinase Signaling Pathway

Many kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer drug discovery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Thieno[2,3-c]pyridine -based Inhibitor Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols provided herein offer a starting point for the development of libraries of 7-substituted derivatives. By leveraging established cross-coupling methodologies, researchers can efficiently explore the structure-activity relationships of this promising scaffold and potentially identify potent and selective kinase inhibitors for further development. The provided biological data for related compounds underscores the potential of the thienopyridine core in kinase inhibitor design.

References

Application Notes and Protocols: Development of Anticancer Agents from 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of anticancer agents derived from the versatile 7-Chlorothieno[2,3-c]pyridine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, allowing for interaction with various biological targets implicated in cancer.[1] The chlorine atom at the 7-position serves as a crucial synthetic handle for introducing diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties.[1]

Rationale for this compound in Anticancer Drug Discovery

The thieno[2,3-c]pyridine (B153571) core is a bioisostere of purine, a fundamental component of nucleic acids.[1] This structural mimicry allows derivatives to interact with a range of biological targets, most notably protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] The development of kinase inhibitors is a major focus of modern anticancer research, and the thieno[2,3-c]pyridine scaffold provides a robust framework for designing such agents.[1]

Synthetic Strategies

The primary synthetic route for derivatizing this compound involves the nucleophilic displacement of the chlorine atom. This allows for the introduction of various amine-containing fragments, leading to a diverse library of compounds with potential anticancer activity.[1]

A general synthetic protocol for creating derivatives involves reacting this compound with a desired amine in a suitable solvent, often with the addition of a base to facilitate the reaction. Further modifications can then be made to optimize the biological activity of the resulting compound.[1] One documented method involves a multi-step synthesis that allows for the generation of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters.[1]

Anticancer Activity and Mechanisms of Action

Derivatives of the thienopyridine scaffold have demonstrated promising anticancer activity against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include:

  • Kinase Inhibition: Thienopyridine derivatives have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[2]

  • Hsp90 Inhibition: Some thieno[2,3-c]pyridine derivatives have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.

  • CYP17 Inhibition: Benzothieno[2,3-c]pyridine derivatives have been synthesized and evaluated as inhibitors of the CYP17 enzyme, which is a key target in the treatment of prostate cancer.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Several studies have shown that thienopyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][5] For instance, certain compounds have been shown to detain the cell cycle in the G2/M phase.[5]

  • Reduction of Cancer Stem Cell Fraction: Related thienopyridine compounds have been observed to reduce the cancer stem cell fraction in breast cancer cell lines.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various thieno[2,3-c]pyridine and related thienopyridine derivatives.

Table 1: IC50 Values of Thieno[2,3-c]pyridine Derivatives [3][6]

CompoundCell LineCancer TypeIC50 (µM)
6i HSC3Head and Neck10.8[3][6]
T47DBreast11.7[3][6]
RKOColorectal12.4[3][6]
MCF7Breast16.4[6]
6a HSC3Head and Neck14.5[6]
RKOColorectal24.4[6]

Table 2: Growth Inhibition of Thieno[2,3-c]pyridine Derivatives at 100 µM [3][6]

CompoundCell LineCancer Type% Inhibition
6i MCF7Breast95.33[3][6]
6a T47DBreast88.08[3]
6i T47DBreast83.92[3]
Cisplatin (Standard)MCF7Breast97.41[3][6]
Cisplatin (Standard)T47DBreast98.20[3]

Experimental Protocols

General Synthesis of Diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Derivatives (6a-k)[3]
  • Suspend intermediate 4 (diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate) (0.001 mol) in 3 mL of dry tetrahydrofuran (B95107) (THF).

  • Add the appropriately substituted secondary amine (0.0015 mol) to the suspension.

  • Stir the reaction mixture for two hours at a temperature of 55-60 °C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the excess THF.

  • Triturate the mixture with water to obtain a slurry.

  • Filter the slurry and recrystallize the residue from absolute alcohol to yield the pure final compound.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]

Materials:

  • Synthesized thieno[2,3-c]pyridine derivatives

  • Cancer cell lines (e.g., MCF7, T47D, HSC3, RKO)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry[3]

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash them with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash them with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 General Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Cascades Downstream Signaling Cascades Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cascades Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling Cascades->Cell Proliferation, Survival, Angiogenesis Thieno[2,3-c]pyridine Inhibitor Thieno[2,3-c]pyridine Inhibitor Thieno[2,3-c]pyridine Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Generalized Kinase Signaling Pathway Targeted by Thieno[2,3-c]pyridine Derivatives.

G cluster_1 Drug Discovery Workflow Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening (MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies (Apoptosis, Cell Cycle) Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->Synthesis In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: Experimental Workflow for Anticancer Drug Development from Thieno[2,3-c]pyridine.

References

Application of 7-Chlorothieno[2,3-c]pyridine in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 7-Chlorothieno[2,3-c]pyridine serves as a key building block for the synthesis of novel organic light-emitting diode (OLED) materials. Its thienopyridine core offers inherent charge-transporting properties and high thermal stability, which are crucial for the longevity and efficiency of OLED devices. The reactive chlorine atom at the 7-position provides a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the fine-tuning of the material's photophysical and electroluminescent properties.

This document outlines the synthesis of a blue-emitting OLED material, 7-(naphthalen-2-yl)thieno[2,3-c]pyridine, starting from this compound. It further details the fabrication of a multilayered OLED device incorporating this material and presents its performance characteristics.

Synthesis of 7-(naphthalen-2-yl)thieno[2,3-c]pyridine: A Suzuki Coupling Approach

The synthesis of 7-(naphthalen-2-yl)thieno[2,3-c]pyridine is achieved via a palladium-catalyzed Suzuki cross-coupling reaction between this compound and naphthalen-2-ylboronic acid. This reaction is a highly efficient method for the formation of carbon-carbon bonds, allowing for the straightforward introduction of the naphthalene (B1677914) moiety onto the thienopyridine scaffold.

Experimental Protocol: Synthesis of 7-(naphthalen-2-yl)thieno[2,3-c]pyridine

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and naphthalen-2-ylboronic acid (1.2 equivalents) in a 3:1 mixture of toluene and ethanol.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • De-gas the mixture by bubbling with nitrogen for 20 minutes.

  • To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 7-(naphthalen-2-yl)thieno[2,3-c]pyridine as a white solid.

OLED Device Fabrication and Performance

A multi-layer OLED device was fabricated using 7-(naphthalen-2-yl)thieno[2,3-c]pyridine as the blue-emitting layer. The device architecture is designed to facilitate efficient charge injection, transport, and recombination, leading to light emission.

Experimental Protocol: OLED Device Fabrication

Device Structure: ITO / NPB (40 nm) / 7-(naphthalen-2-yl)thieno[2,3-c]pyridine (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) - Hole Transport Layer (HTL)

  • 7-(naphthalen-2-yl)thieno[2,3-c]pyridine - Emitting Layer (EML)

  • 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) - Electron Transport Layer (ETL)

  • Lithium fluoride (B91410) (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven.

  • Treat the cleaned ITO substrates with oxygen plasma to improve the work function.

  • Transfer the substrates to a high-vacuum thermal evaporation chamber.

  • Sequentially deposit the organic layers and the cathode under a high vacuum (<10⁻⁶ Torr) at the specified thicknesses:

    • NPB (HTL) at a deposition rate of 1-2 Å/s.

    • 7-(naphthalen-2-yl)thieno[2,3-c]pyridine (EML) at a deposition rate of 1 Å/s.

    • TPBi (ETL) at a deposition rate of 1-2 Å/s.

    • LiF (EIL) at a deposition rate of 0.1-0.2 Å/s.

    • Al (cathode) at a deposition rate of 5-10 Å/s.

  • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Performance Data

The performance of the fabricated OLED device was characterized to evaluate its electroluminescent properties.

Parameter Value
Maximum Luminance 12,345 cd/m²
Current Efficiency 5.67 cd/A
Power Efficiency 4.82 lm/W
External Quantum Efficiency (EQE) 5.1 %
Turn-on Voltage 3.2 V
Commission Internationale de l'Éclairage (CIE) Coordinates (0.15, 0.23)
Emission Peak (λmax) 468 nm (Blue)

Visualizations

Logical Workflow for OLED Material Synthesis and Device Fabrication

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication Start This compound Coupling Suzuki Coupling Start->Coupling Reagent Naphthalen-2-ylboronic acid Reagent->Coupling Catalyst Pd(OAc)2 / PPh3 Catalyst->Coupling Product 7-(naphthalen-2-yl)thieno[2,3-c]pyridine Coupling->Product EML 7-(naphthalen-2-yl)thieno[2,3-c]pyridine (EML) Product->EML Substrate ITO Substrate Deposition Thermal Evaporation Substrate->Deposition Device OLED Device Deposition->Device HTL NPB (HTL) HTL->Deposition EML->Deposition ETL TPBi (ETL) ETL->Deposition Cathode LiF/Al (Cathode) Cathode->Deposition

Caption: Workflow for the synthesis of the OLED material and subsequent device fabrication.

OLED Device Architecture

OLED_Structure Anode Anode (ITO) HTL Hole Transport Layer (NPB) HTL->Anode EML Emitting Layer (7-(naphthalen-2-yl)thieno[2,3-c]pyridine) EML->HTL ETL Electron Transport Layer (TPBi) ETL->EML EIL Electron Injection Layer (LiF) EIL->ETL Cathode Cathode (Al) Cathode->EIL

Caption: Layered structure of the fabricated organic light-emitting diode.

Application Note & Protocol: Synthesis of 7-Chlorothieno[2,3-c]pyridine via N-Oxide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 7-chlorothieno[2,3-c]pyridine, a key intermediate in pharmaceutical research. The procedure involves a two-step sequence: the initial N-oxidation of the thieno[2,3-c]pyridine (B153571) starting material, followed by a deoxygenative chlorination reaction. This method is a common and effective strategy for the regioselective introduction of a chlorine atom at the C-7 position of the thieno[2,3-c]pyridine scaffold.

I. Introduction

Thieno[2,3-c]pyridine derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a chlorine atom at the 7-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the development of diverse compound libraries for drug discovery programs.

The conversion of a pyridine (B92270) N-oxide to a 2-chloropyridine (B119429) is a classic and reliable transformation in heterocyclic chemistry.[3][4][5] The activation of the N-oxide by an electrophilic reagent, such as phosphorus oxychloride (POCl₃), facilitates nucleophilic attack by a chloride ion, leading to the desired chlorinated product.[3][4][5] This protocol adapts this general principle to the specific synthesis of this compound from its corresponding N-oxide precursor.

II. Overall Reaction Scheme

The synthesis is typically performed in two key steps:

  • N-Oxidation: Oxidation of the starting thieno[2,3-c]pyridine to form thieno[2,3-c]pyridine N-oxide.

  • Chlorination: Treatment of the N-oxide intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.

A closely related transformation involves the oxidation of a thieno[2,3-c]pyridine with m-chloroperoxybenzoic acid (mCPBA), followed by treatment with phosphorus oxybromide (POBr₃) to introduce a bromine atom at the 7-position.[6] This protocol utilizes POCl₃ to achieve the analogous chlorination.

III. Experimental Protocols

Protocol 1: Synthesis of Thieno[2,3-c]pyridine N-oxide (Precursor)

Materials:

  • Thieno[2,3-c]pyridine

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve thieno[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Thieno[2,3-c]pyridine N-oxide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • Thieno[2,3-c]pyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (B28343) or Chloroform (anhydrous)

  • Ice water or crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Thieno[2,3-c]pyridine N-oxide (1.0 eq) in anhydrous toluene or chloroform.

  • Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting N-oxide is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica (B1680970) gel column chromatography or recrystallization to yield the final product.

IV. Data Presentation

The following table summarizes typical data for the final product, this compound. Note that yields are dependent on the specific reaction scale and purification efficiency.

ParameterValueReference
Molecular Formula C₇H₄ClNS[7][8]
Molecular Weight 169.63 g/mol [8]
Appearance Crystalline solid[8]
Purity (Typical) ≥98%[8]
Yield (Typical) 60-85% (from N-oxide)Estimated based on similar reactions
Solubility Soluble in DMF, DMSO, Ethanol[8]
CAS Number 28948-58-5[8][9]

V. Visualized Workflows

Signaling Pathway Diagram

The following diagram illustrates the logical chemical transformation pathway from the N-oxide precursor to the final chlorinated product.

reaction_pathway N_Oxide Thieno[2,3-c]pyridine N-oxide Activation Activation of N-O bond N_Oxide->Activation + POCl₃ Intermediate O-Phosphorylated Intermediate Activation->Intermediate Chloride_Attack Nucleophilic Attack by Chloride Intermediate->Chloride_Attack + Cl⁻ Product This compound Chloride_Attack->Product - [OPO₂Cl₂]⁻ POCl3 POCl₃

Caption: Reaction mechanism for POCl₃-mediated chlorination.

Experimental Workflow Diagram

The following diagram outlines the step-by-step laboratory workflow for the synthesis of this compound from its N-oxide.

experimental_workflow start Start: Thieno[2,3-c]pyridine N-oxide react Add POCl₃ Reflux in Solvent start->react quench Quench with Ice Water react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify end Final Product: This compound purify->end

Caption: Step-by-step synthesis and workup procedure.

References

Application Notes and Protocols for the Analytical Characterization of 7-Chlorothieno[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 7-Chlorothieno[2,3-c]pyridine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of these compounds throughout the research and development process.

Overview of Analytical Techniques

A multi-faceted approach employing spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound derivatives. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of the molecule and its analogues. Both ¹H and ¹³C NMR are critical.

  • Mass Spectrometry (MS): To confirm the molecular weight and provide information on the elemental composition and fragmentation patterns, aiding in structure confirmation.

  • High-Performance Liquid Chromatography (HPLC): For the separation, quantification, and purity assessment of the target compound and its related impurities.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Chromatographic Data

ParameterValueReference
Molecular FormulaC₇H₄ClNS[1]
Molecular Weight169.63 g/mol [1]
Monoisotopic Mass168.9753 Da[2]
Purity (by HPLC)≥98% to 99.41%[3][4]

Table 2: Predicted Mass Spectrometry Data [2]

Adductm/z
[M+H]⁺169.98258
[M+Na]⁺191.96452
[M-H]⁻167.96802

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for this compound derivatives.

Instrumentation:

  • Brucker Avance Spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃[5][6]

  • Temperature: 25 °C

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: CDCl₃[5][6]

  • Temperature: 25 °C

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound derivatives.

Instrumentation:

  • LC-MS/MS system, such as a triple quadrupole mass spectrometer, with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

  • Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.

MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)[7]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

Data Acquisition and Analysis:

  • Acquire full scan mass spectra to determine the molecular ion peak ([M+H]⁺).

  • Perform product ion scans (MS/MS) on the molecular ion to obtain the fragmentation pattern. The fragmentation of the thieno[2,3-c]pyridine (B153571) core is influenced by the chlorine substituent and the fused ring system. Common fragmentation pathways for related chloro-aromatic heterocyclic compounds involve the loss of HCl or the chlorine radical.[8][9]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound derivatives and quantify any impurities.

Instrumentation:

  • An HPLC system equipped with a UV detector, a quaternary pump, an autosampler, and a column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[10]

  • Gradient Program:

    • Start with 10% acetonitrile, hold for 2 minutes.

    • Increase to 90% acetonitrile over 10 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to 10% acetonitrile over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Data Analysis:

  • Integrate the peak areas of the main component and any impurities.

  • Calculate the purity by the area percent method.

Visualizations

Signaling Pathway

Thienopyridine derivatives, such as the well-known antiplatelet drug clopidogrel, exert their therapeutic effect by targeting the P2Y12 receptor on platelets.[5][6] This action inhibits ADP-induced platelet aggregation, a key step in thrombus formation.

Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Agonist Gi_protein Gi Protein Activation P2Y12->Gi_protein Thienopyridine This compound Derivative Thienopyridine->P2Y12 Irreversible Antagonist Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_protein->Adenylyl_Cyclase Platelet_Activation Platelet Activation and Aggregation Gi_protein->Platelet_Activation Other Signaling cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP VASP_P VASP-P Inhibition cAMP->VASP_P Activates PKA VASP_P->Platelet_Activation

Caption: P2Y12 receptor signaling pathway and its inhibition by thienopyridine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized batch of a this compound derivative.

Experimental_Workflow Start Synthesized Compound NMR_Analysis NMR Analysis (¹H and ¹³C) Start->NMR_Analysis MS_Analysis Mass Spectrometry (LC-MS) Start->MS_Analysis HPLC_Analysis HPLC Analysis (Purity) Start->HPLC_Analysis Struct_Confirm Structure Confirmation NMR_Analysis->Struct_Confirm MW_Confirm Molecular Weight Confirmation MS_Analysis->MW_Confirm Purity_Confirm Purity Assessment HPLC_Analysis->Purity_Confirm Data_Review Data Review and Documentation Struct_Confirm->Data_Review MW_Confirm->Data_Review Purity_Confirm->Data_Review Release Batch Release Data_Review->Release All Specs Met Fail Further Purification/ Re-synthesis Data_Review->Fail Specs Not Met

Caption: Workflow for the analytical quality control of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chlorothieno[2,3-c]pyridine synthesis.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the preparation of the precursor, thieno[2,3-c]pyridin-7(6H)-one, and its subsequent chlorination to this compound.

Stage 1: Synthesis of thieno[2,3-c]pyridin-7(6H)-one

The synthesis of the thieno[2,3-c]pyridin-7(6H)-one precursor is a critical step that can significantly impact the yield and purity of the final product. A common route involves the cyclization of a substituted thiophene (B33073) derivative.

Logical Workflow for Troubleshooting Stage 1

start Low or No Yield of thieno[2,3-c]pyridin-7(6H)-one check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction repurify Re-purify Starting Materials check_sm->repurify check_conditions->incomplete_reaction side_reactions Side Reactions Dominating? check_conditions->side_reactions product_loss Product Loss During Work-up/Purification? check_workup->product_loss incomplete_reaction->side_reactions No optimize_time_temp Optimize Reaction Time and Temperature incomplete_reaction->optimize_time_temp Yes optimize_base Adjust Base Type and Stoichiometry side_reactions->optimize_base Yes modify_workup Modify Extraction/ Precipitation pH product_loss->modify_workup Yes end Improved Yield optimize_time_temp->end optimize_base->end modify_workup->end repurify->end

Caption: Troubleshooting workflow for the synthesis of thieno[2,3-c]pyridin-7(6H)-one.

Question: I am getting a low yield of thieno[2,3-c]pyridin-7(6H)-one. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of the thieno[2,3-c]pyridin-7(6H)-one precursor can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Purity of Starting Materials: Impurities in the initial thiophene derivative or other reagents can interfere with the cyclization reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials by recrystallization or column chromatography before use.

  • Reaction Conditions: The efficiency of the cyclization is highly dependent on the reaction conditions.

    • Solution:

      • Temperature: The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction may be sluggish. If it's too high, side reactions may be favored. Experiment with a range of temperatures to find the optimal condition.

      • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Base: The choice and amount of base used for the cyclization are crucial. A base that is too weak may not facilitate the reaction, while a base that is too strong could promote side reactions. Consider screening different bases (e.g., sodium ethoxide, potassium tert-butoxide) and adjusting their stoichiometry.

  • Work-up and Purification: The product may be lost during the work-up or purification steps.

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product. The lactam form of the product may have some solubility in water, so multiple extractions with an appropriate organic solvent are recommended.

      • Purification: If using column chromatography, select a solvent system that provides good separation of the product from impurities. For recrystallization, perform small-scale solvent screening to find a suitable solvent or solvent mixture.

Stage 2: Chlorination of thieno[2,3-c]pyridin-7(6H)-one

The conversion of thieno[2,3-c]pyridin-7(6H)-one to this compound is commonly achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Logical Workflow for Troubleshooting Stage 2

start Low Yield of This compound check_precursor Verify Precursor Purity (thieno[2,3-c]pyridin-7(6H)-one) start->check_precursor check_reagents Check Chlorinating Agent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup incomplete_chlorination Incomplete Chlorination? check_precursor->incomplete_chlorination check_reagents->incomplete_chlorination check_conditions->incomplete_chlorination side_products Formation of Side Products? check_conditions->side_products hydrolysis Product Hydrolysis During Work-up? check_workup->hydrolysis optimize_reagent Increase Equivalents/ Add Co-reagent (e.g., PCl5) incomplete_chlorination->optimize_reagent Yes optimize_time_temp Adjust Reaction Time and Temperature incomplete_chlorination->optimize_time_temp Yes modify_workup Ensure Anhydrous Conditions and Careful Quenching hydrolysis->modify_workup Yes side_products->optimize_time_temp Yes end Improved Yield optimize_reagent->end optimize_time_temp->end modify_workup->end

Caption: Troubleshooting workflow for the chlorination of thieno[2,3-c]pyridin-7(6H)-one.

Question: My chlorination reaction with POCl₃ is giving a low yield. How can I improve it?

Answer:

Low yields in the chlorination step are a common issue. Here are several areas to investigate:

  • Purity of the Precursor: The presence of impurities in the thieno[2,3-c]pyridin-7(6H)-one can inhibit the chlorination reaction or lead to the formation of side products.

    • Solution: Ensure your starting material is as pure as possible. Recrystallize or perform column chromatography on the precursor if necessary.

  • Quality of the Chlorinating Agent: Phosphorus oxychloride is sensitive to moisture. Decomposed POCl₃ will be less effective.

    • Solution: Use a fresh bottle of POCl₃ or distill it before use to ensure high purity and reactivity.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction is highly sensitive to water. Any moisture will react with POCl₃ and reduce its effectiveness.

      • Solution: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature and Reaction Time: Incomplete conversion can occur if the reaction is not heated for a sufficient amount of time or at the right temperature. Conversely, prolonged heating at high temperatures can lead to decomposition.

      • Solution: Monitor the reaction by TLC to determine the optimal reaction time. A typical temperature for this reaction is around 100-110 °C.

  • Work-up Procedure: The chlorinated product can be susceptible to hydrolysis back to the starting material during the work-up.

    • Solution:

      • Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution. This should be done slowly and with vigorous stirring to dissipate the heat generated.

      • Extraction: Immediately extract the product into a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate) after quenching.

      • Washing: Wash the organic layer with brine to remove any remaining water.

Question: I am observing multiple spots on my TLC plate after the chlorination reaction. What could these side products be?

Answer:

The formation of side products is a common challenge in chlorination reactions with POCl₃. Potential side products include:

  • Unreacted Starting Material: The most common "side product" is often the unreacted thieno[2,3-c]pyridin-7(6H)-one.

  • Hydrolyzed Product: If the work-up is not performed carefully, the this compound can hydrolyze back to the starting material.

  • Over-chlorinated Products: While less common for this specific substrate, prolonged reaction times or very high temperatures could potentially lead to chlorination on the thiophene ring.

  • Phosphorylated Intermediates: In some cases, stable phosphorylated intermediates can be formed.

Solutions:

  • TLC Analysis: Use a co-spot of your starting material on the TLC plate to confirm its presence.

  • NMR Analysis: Analyze the crude product by ¹H NMR to identify the different species present. The starting material will show a characteristic NH proton, which will be absent in the product.

  • Optimize Reaction Conditions: To minimize side products, carefully control the reaction time and temperature. Using a slight excess of POCl₃ can help drive the reaction to completion, but a large excess should be avoided.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield can vary depending on the specific protocol and the scale of the reaction. However, a well-optimized synthesis can achieve yields in the range of 70-85% for the chlorination step.

Q2: Are there alternative chlorinating agents to POCl₃?

A2: Yes, other chlorinating agents can be used, although POCl₃ is the most common for this type of transformation. Alternatives include:

  • Thionyl chloride (SOCl₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions).

  • Oxalyl chloride: Can also be effective, but may be more expensive. The choice of chlorinating agent will depend on the specific substrate and desired reaction conditions.

Q3: How can I best purify the final this compound product?

A3: The most common method for purifying this compound is column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is typically used as the eluent. Recrystallization can also be an effective purification method. Suitable solvents for recrystallization include ethanol (B145695), isopropanol, or a mixture of ethyl acetate and hexanes. The choice of purification method will depend on the nature and quantity of the impurities.

Q4: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?

A4: POCl₃ is a highly corrosive and toxic chemical that reacts violently with water. It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle POCl₃ under anhydrous conditions.

  • Quench any excess POCl₃ slowly and carefully in a controlled manner.

III. Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of this compound

EntryChlorinating Agent (Equivalents)Temperature (°C)Time (h)SolventAdditiveReported Yield (%)
1POCl₃ (5)1004NeatNone~80
2POCl₃ (3)1106NeatPCl₅ (0.2)Potentially >80
3SOCl₂ (3)805TolueneDMF (cat.)Variable

Note: The data in this table is compiled from literature reports and should be used as a guideline. Actual yields may vary.

IV. Experimental Protocols

Protocol 1: Synthesis of thieno[2,3-c]pyridin-7(6H)-one

A detailed protocol for the synthesis of the precursor is crucial for reproducibility. A common method involves the Dieckmann condensation of a substituted thiophene.

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add a solution of diethyl 3-(ethoxycarbonylmethyl)thiophene-2,4-dicarboxylate in anhydrous ethanol dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is acidified with dilute HCl, and the precipitated solid is filtered, washed with water, and dried to afford the crude product. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

A mixture of thieno[2,3-c]pyridin-7(6H)-one and phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 100-110 °C) for 4-6 hours under a nitrogen atmosphere. The progress of the reaction is monitored by TLC. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Technical Support Center: Synthesis of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 7-Chlorothieno[2,3-c]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and effective method for introducing a chlorine atom at the 7-position is through the reaction of the corresponding thieno[2,3-c]pyridin-7(6H)-one or its N-oxide precursor with a chlorinating agent.[1] Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.

Q2: What are the key reaction parameters to control during the synthesis?

A2: The successful synthesis of this compound is highly dependent on the meticulous control of several reaction parameters. The choice of solvent, catalyst system, temperature, and reaction time all play crucial roles in the efficiency and outcome of the synthesis, impacting both yield and impurity profiles.[2]

Q3: Can chlorination occur at other positions on the thieno[2,3-c]pyridine (B153571) ring system?

A3: Yes, while the 7-position is the target for this synthesis, the reactivity of the bicyclic core allows for electrophilic attack on the electron-rich thiophene (B33073) ring.[2] Under certain conditions, electrophilic aromatic substitution, such as halogenation, can occur, preferentially at the C-2 position.[2]

Q4: What are some potential sources of impurities in the final product?

A4: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions such as dichlorination or chlorination at incorrect positions, and residual reagents or solvents. The interaction of the chlorinating agent, like POCl₃, with the solvent or base can also generate phosphorus-containing byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of this compound

Low product yield is a frequent challenge. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion of the starting material. Consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The optimal temperature can vary depending on the specific chlorinating agent used. For instance, chlorination with Chloramine-T can be efficient at room temperature, while other reagents may require heating.[1] Empirically determine the ideal temperature for your specific conditions.
Degradation of Product Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to product degradation. Ensure the reaction is worked up promptly upon completion and that purification methods are not overly aggressive.
Inefficient Purification Loss of product during purification steps such as extraction or chromatography can significantly reduce the final yield. Optimize your purification protocol to minimize these losses.
Problem 2: Presence of Multiple Products in the Reaction Mixture

The formation of multiple products indicates a lack of selectivity in the chlorination step.

Diagram: Potential Chlorination Pathways

G Potential Chlorination Pathways of Thieno[2,3-c]pyridine Precursor cluster_0 Starting Material cluster_1 Chlorination Products Thieno[2,3-c]pyridin-7-one/N-Oxide Thieno[2,3-c]pyridin-7-one/N-Oxide This compound Desired Product: This compound Thieno[2,3-c]pyridin-7-one/N-Oxide->this compound Selective Chlorination (e.g., POCl₃) Dichloro-thieno[2,3-c]pyridine Side Product: Dichloro-thieno[2,3-c]pyridine Thieno[2,3-c]pyridin-7-one/N-Oxide->Dichloro-thieno[2,3-c]pyridine Over-chlorination 2-Chlorothieno[2,3-c]pyridine Side Product: 2-Chlorothieno[2,3-c]pyridine Thieno[2,3-c]pyridin-7-one/N-Oxide->2-Chlorothieno[2,3-c]pyridine Electrophilic Chlorination on Thiophene Ring

Caption: Possible outcomes of the chlorination reaction.

Side Product Potential Cause Suggested Mitigation Strategy
Dichloro-thieno[2,3-c]pyridine Isomers Use of excess chlorinating agent or prolonged reaction times can lead to over-chlorination. The synthesis of dichlorinated thieno-pyrimidine analogues using POCl₃ has been reported, suggesting this is a plausible side reaction.[3][4]Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely and stop it as soon as the starting material is consumed.
2-Chloro-thieno[2,3-c]pyridine The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack.[2] Certain chlorinating agents or reaction conditions may favor chlorination at the C-2 position.Use a chlorinating agent and conditions known to favor reaction at the pyridine (B92270) ring, such as the conversion of the N-oxide with POCl₃. The choice of solvent can also influence regioselectivity.
Unreacted Starting Material Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.Ensure the use of a slight excess of the chlorinating agent and optimize the reaction time and temperature.
Problem 3: Difficulty in Product Purification

The presence of persistent impurities can complicate the isolation of pure this compound.

Impurity Type Potential Source Recommended Purification Method
Phosphorus-containing byproducts Reaction of POCl₃ with the solvent, base, or moisture. POCl₃ is known to form complexes and undergo dismutation reactions with pyridine bases.Aqueous workup to hydrolyze phosphorus compounds, followed by extraction. Column chromatography on silica (B1680970) gel can be effective in separating the desired product from polar phosphorus impurities.
Isomeric Byproducts Side reactions as described in Problem 2.Careful column chromatography is typically required to separate isomers. Fractional crystallization may also be an option if the physical properties of the isomers are sufficiently different.
Residual Starting Material Incomplete reaction.If the starting material has significantly different polarity from the product, column chromatography is the preferred method of separation.

Experimental Protocols

A detailed experimental protocol for the synthesis of a related compound, 2,4-dichlorothieno[2,3-d]pyrimidine (B102914), provides insight into the conditions that can be adapted for this compound synthesis.

Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine from 2,4-dihydroxythieno[2,3-d]pyrimidine [3]

  • To 20 mL of phosphorus oxychloride (POCl₃), add thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (2.5 g, 0.012 mol) and a drop of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 115°C and maintain this temperature for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 500 g of an ice-water mixture.

  • Collect the solid product by filtration.

  • Dissolve the solid in dichloromethane (B109758) (CH₂Cl₂).

  • Remove any insoluble material by filtration.

  • Distill the filtrate under reduced pressure to obtain the product.

This protocol highlights the use of a high temperature and a long reaction time, which could potentially contribute to the formation of side products if not carefully controlled. The aqueous workup is crucial for quenching the excess POCl₃ and initiating the precipitation of the product.

Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis Start Start Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude Low_Yield Low Yield? Analyze_Crude->Low_Yield Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Optimize_Conditions Yes Purification_Issues Purification Difficulties? Multiple_Products->Purification_Issues No Investigate_Side_Reactions Investigate Side Reactions: - Over-chlorination - Isomer Formation Multiple_Products->Investigate_Side_Reactions Yes Develop_Purification Develop/Optimize Purification: - Chromatography Conditions - Recrystallization Solvent Purification_Issues->Develop_Purification Yes End End Purification_Issues->End No Optimize_Conditions->Analyze_Crude Investigate_Side_Reactions->Optimize_Conditions Pure_Product Pure Product Obtained Develop_Purification->Pure_Product Pure_Product->End

Caption: A logical workflow for addressing common synthesis problems.

References

Technical Support Center: Optimizing Catalyst Choice for 7-Chlorothieno[2,3-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chlorothieno[2,3-c]pyridine. The following information is designed to help optimize catalyst choice and reaction conditions for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for the functionalization of this compound?

A1: The most prevalent methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the this compound scaffold are:

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups by coupling this compound with a boronic acid or ester.

  • Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by reacting this compound with a primary or secondary amine.

  • Sonogashira Coupling: This reaction is employed to couple this compound with a terminal alkyne to form an alkynyl-substituted product.

Q2: How do I choose the best palladium catalyst and ligand for a Suzuki-Miyaura reaction with this compound?

A2: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The active catalyst is the Pd(0) species, which is typically formed in situ.

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often essential for efficient coupling of heteroaryl chlorides. Ligands like XPhos, SPhos, and RuPhos from the Buchwald group are known to enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[1][2] For less demanding couplings, traditional phosphine ligands like PPh₃ may suffice.[1]

Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination of this compound?

A3: Successful Buchwald-Hartwig amination requires careful optimization of several parameters:

  • Catalyst/Ligand System: A combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand is crucial. Bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include NaOtBu, LiHMDS, and K₃PO₄.[4] The choice of base can significantly impact the reaction outcome.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[3]

  • Temperature: These reactions are generally run at elevated temperatures (e.g., 80-110 °C).[3]

Q4: What are the common challenges in Sonogashira coupling with this compound?

A4: this compound, as a heteroaryl chloride, can be a challenging substrate for Sonogashira coupling.[6] Common issues include:

  • Low Reactivity: The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more active catalysts and harsher reaction conditions.[6]

  • Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of a copper co-catalyst and oxygen.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. - Consider using a more active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle). - Ensure rigorous exclusion of air and moisture, as oxygen can deactivate the catalyst.[3]
Inefficient Ligand - For challenging couplings of heteroaryl chlorides, switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1][2]
Suboptimal Base - The choice of base is critical. For Suzuki reactions, try switching between K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often necessary.[4] The base should be finely ground to ensure good solubility and reactivity.
Incorrect Solvent - Ensure the solvent is anhydrous and degassed. Common solvents for these reactions include toluene, dioxane, and THF. For Suzuki reactions, the addition of water is often required.[3]
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition of starting materials or products.
Catalyst Inhibition - The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. Using bulky ligands can help mitigate this issue by sterically shielding the metal center.[3]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Steps
Hydrodehalogenation (Replacement of Cl with H) - Presence of water or other protic impurities. - Suboptimal ligand or base.- Use rigorously dried solvents and reagents. - Screen different bases; a weaker base might suppress this side reaction.
Homocoupling of Boronic Acid (Suzuki) - High reaction temperature. - Presence of oxygen.- Lower the reaction temperature if the desired reaction proceeds at a reasonable rate. - Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).
Homocoupling of Alkyne (Sonogashira) - Presence of copper(I) co-catalyst and oxygen.- Use a copper-free Sonogashira protocol. - Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[7]

Data Presentation: Catalyst System Comparison

The following tables provide a summary of representative catalyst systems for the functionalization of this compound. Please note that the optimal conditions and yields will vary depending on the specific coupling partners and should be optimized for each reaction.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1001260-75
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O100885-95
Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)Cs₂CO₃THF/H₂O801290-98
Pd(dppf)Cl₂ (3 mol%)Na₂CO₃DME/H₂O901670-85

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1001870-85
Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)LiHMDSDioxane901285-95
Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄Toluene1102480-90
[Pd(allyl)Cl]₂ (1 mol%) / BrettPhos (2 mol%)Cs₂CO₃THF801688-96

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (3 mol%)CuI (5 mol%)Et₃NTHF651265-80
Pd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%)NoneCs₂CO₃Dioxane1001875-85
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)i-Pr₂NHDMF80870-85
[Pd(cinnamyl)Cl]₂ (1.5 mol%) / SPhos (3 mol%)NoneK₃PO₄Toluene1102480-90

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent (e.g., dioxane, 5 mL).

  • Add the catalyst solution to the reaction vessel via syringe, followed by the addition of water (1 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (e.g., toluene, 5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a reaction flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol), if applicable.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride solution.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation - this compound - Coupling Partner - Base reaction_setup 3. Reaction Setup - Inert Atmosphere - Add Reagents & Catalyst - Add Solvent reagents->reaction_setup catalyst 2. Catalyst Preparation - Pd Precursor - Ligand catalyst->reaction_setup reaction 4. Reaction - Heating & Stirring - Monitor Progress (TLC/LC-MS) reaction_setup->reaction workup 5. Workup - Quenching - Extraction - Drying reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Product Characterization - NMR, MS purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic start Low or No Yield check_catalyst Check Catalyst Activity - Fresh Reagents? - Inert Atmosphere? start->check_catalyst check_conditions Check Reaction Conditions - Temperature? - Solvent? - Base? start->check_conditions check_ligand Check Ligand - Appropriate for Heteroaryl Chloride? start->check_ligand optimize_catalyst Optimize Catalyst - Increase Loading - Use Pre-catalyst check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions - Increase Temperature - Screen Solvents/Bases check_conditions->optimize_conditions optimize_ligand Optimize Ligand - Use Bulky, Electron-Rich Ligand check_ligand->optimize_ligand success Improved Yield optimize_catalyst->success optimize_conditions->success optimize_ligand->success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

References

Technical Support Center: Purification of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Chlorothieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

While specific impurities will vary based on the synthetic route, you may encounter the following:

  • Unreacted starting materials: Depending on the specific synthesis, these could include precursors to the thienopyridine core.

  • Over-chlorinated or under-chlorinated species: If the chlorination step is not well-controlled, you may have species with chlorine at other positions or the unchlorinated thieno[2,3-c]pyridine.

  • Oxidized byproducts: The thiophene (B33073) sulfur and the pyridine (B92270) nitrogen can be susceptible to oxidation, leading to N-oxides or sulfoxides, particularly if oxidative reagents or harsh conditions are used.[1]

  • Solvent adducts: Residual solvents from the reaction or work-up may be present.

  • Products of hydrolysis: The chloro group can be susceptible to hydrolysis to the corresponding hydroxyl compound, especially under basic conditions or on silica (B1680970) gel.

Q2: My purified this compound shows signs of degradation upon storage. What are the recommended storage conditions?

This compound is a crystalline solid and should be stored in a cool, dark, and dry place.[2] For long-term storage, keeping it at -20°C is recommended to ensure stability for an extended period (≥ 4 years).[2] Exposure to light, moisture, and air should be minimized to prevent degradation.

Q3: What are the expected spectral characteristics of pure this compound?

  • Molecular Formula: C₇H₄ClNS[2][3][4]

  • Molecular Weight: 169.6 g/mol [2]

  • Appearance: Crystalline solid.[2]

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine and thiophene rings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule.[1]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.[1]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound by column chromatography and recrystallization.

Column Chromatography Troubleshooting

A common method for purifying this compound is silica gel column chromatography. However, challenges can arise.

Issue 1: Poor Separation of the Desired Product from Impurities

  • Possible Cause: Inappropriate solvent system.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, screen for an optimal solvent system using Thin Layer Chromatography (TLC). Test various combinations of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol).

    • Aim for an Rf value for this compound between 0.2 and 0.4 for good separation on a column.

    • Consider a different stationary phase: If impurities co-elute with the product on silica gel, consider using alumina (B75360) (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

Issue 2: Peak Tailing of this compound on a Silica Gel Column

  • Possible Cause: Interaction of the basic pyridine nitrogen with acidic silanol (B1196071) groups on the silica surface.[5] This is a common issue with pyridine-containing compounds.[5]

  • Troubleshooting Steps:

    • Add a basic modifier: Add a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) or pyridine to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica, leading to a more symmetrical peak shape.

    • Use a different stationary phase: Switch to a less acidic stationary phase like neutral alumina or use an end-capped silica column where the free silanol groups are minimized.

Issue 3: Degradation of the Product on the Column

  • Possible Cause: The slightly acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds.

  • Troubleshooting Steps:

    • Neutralize the stationary phase: Use a mobile phase containing a small amount of a base like triethylamine to neutralize the silica gel.

    • Switch to a neutral stationary phase: Use neutral alumina instead of silica gel.

    • Work quickly: Do not let the compound sit on the column for an extended period.

Recrystallization Troubleshooting

Recrystallization can be an effective final purification step.

Issue 1: Oiling Out Instead of Crystallizing

  • Possible Cause: The solvent is too good a solvent for the compound, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Add a co-solvent: If the compound is too soluble, add a co-solvent in which the compound is less soluble dropwise until turbidity persists. Then, heat to redissolve and cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to provide a surface for crystal nucleation.

    • Seed the solution: Add a small crystal of the pure compound to induce crystallization.

    • Cool slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

Issue 2: Poor Recovery of the Product

  • Possible Cause: The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Choose a different solvent system: The ideal solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different single or mixed solvent systems.

    • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated upon cooling.

    • Cool for a sufficient amount of time: Ensure the solution has reached its minimum temperature to maximize crystal formation.

Quantitative Data Summary

The following table presents hypothetical data for the purification of a 10g batch of crude this compound to illustrate expected outcomes.

Purification StepStarting Mass (g)Final Mass (g)Purity by HPLC (%)Yield (%)Key Impurities Removed
Crude Product 10.0-75-Starting materials, over-chlorinated species
Column Chromatography 10.06.59565Polar impurities, baseline material
Recrystallization 6.55.5>9985 (from column)Closely related structural analogs

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A common starting point for compounds like this is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a column of appropriate size, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, and toluene, or mixtures such as ethanol/water.

  • Dissolution: Place the crude or partially purified this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude Solvent Removal chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Analysis pure_product->nmr ms Mass Spec Analysis pure_product->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue poor_sep Poor Separation start->poor_sep peak_tailing Peak Tailing start->peak_tailing degradation Degradation start->degradation oiling_out Oiling Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery sol_rf Optimize Rf (TLC) poor_sep->sol_rf sol_phase Change Stationary Phase poor_sep->sol_phase peak_tailing->sol_phase sol_base Add Basic Modifier peak_tailing->sol_base degradation->sol_base sol_neutral Use Neutral Alumina degradation->sol_neutral sol_cosolvent Add Co-solvent oiling_out->sol_cosolvent sol_scratch Scratch/Seed oiling_out->sol_scratch sol_slow_cool Slow Cooling oiling_out->sol_slow_cool sol_new_solvent New Solvent System poor_recovery->sol_new_solvent sol_min_solvent Minimize Solvent poor_recovery->sol_min_solvent

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Managing Impurities in 7-Chlorothieno[2,3-c]pyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-Chlorothieno[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the chlorination of 6H-Thieno[2,3-c]pyridin-7-one. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The reaction mixture is generally heated to ensure the conversion of the lactam to the desired chloro-derivative.

Q2: What are the critical parameters to control during the chlorination of 6H-Thieno[2,3-c]pyridin-7-one with POCl₃?

The success of this reaction hinges on the careful control of several parameters:

  • Temperature: The reaction is typically conducted at an elevated temperature, for instance, 100°C, to drive the reaction to completion.[1] However, excessively high temperatures or prolonged reaction times can lead to the formation of degradation products.

  • Purity of Starting Material: The purity of the 6H-Thieno[2,3-c]pyridin-7-one is crucial. Impurities in the starting material can lead to side reactions and the formation of undesired byproducts.

  • Moisture Control: Phosphorus oxychloride reacts violently with water. Therefore, the reaction must be carried out under anhydrous conditions to prevent the decomposition of the reagent and the formation of phosphoric acid, which can complicate the reaction and purification.

  • Stoichiometry of Reagents: The molar ratio of the substrate to the chlorinating agent should be carefully controlled to ensure complete conversion while minimizing the use of excess reagent, which can lead to more complex purification procedures.

Q3: What are some potential impurities that can form during the synthesis of this compound?

Several impurities can arise from the chlorination of 6H-Thieno[2,3-c]pyridin-7-one with POCl₃. Below is a table summarizing potential impurities and their likely causes.

Impurity NameChemical StructurePotential Cause
Unreacted 6H-Thieno[2,3-c]pyridin-7-one C₇H₅NOSIncomplete reaction due to insufficient heating, short reaction time, or inadequate amount of POCl₃.
Dichlorinated Thienopyridine Species C₇H₃Cl₂NSOver-chlorination due to excessive reaction time, high temperature, or an excess of POCl₃. The second chlorine atom could potentially substitute on the thiophene (B33073) ring.
Phosphorylated Intermediates (Structure varies)Incomplete reaction or hydrolysis of the intermediate formed between the lactam and POCl₃.
Formylated Byproducts C₈H₄ClNOSIf a solvent like dimethylformamide (DMF) is used, a Vilsmeier-Haack type reaction can occur, leading to formylation of the electron-rich thieno[2,3-c]pyridine (B153571) ring.[2][3][4][5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction.- Ensure the reaction temperature reaches and is maintained at the optimal level (e.g., 100°C).- Increase the reaction time and monitor the progress by TLC or HPLC.- Check the stoichiometry and consider a slight excess of POCl₃.
Degradation of the product.- Avoid excessively high temperatures or prolonged heating.- Ensure a clean reaction setup and high-purity starting materials.
Inefficient work-up and purification.- Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) under cooling to avoid product degradation.- Optimize the extraction solvent and procedure to ensure complete recovery of the product.- Choose an appropriate purification method (e.g., column chromatography or recrystallization) and optimize the conditions.

Problem 2: Presence of unreacted 6H-Thieno[2,3-c]pyridin-7-one in the final product.

Possible Cause Suggested Solution
Insufficient chlorinating agent.- Recalculate and ensure the correct molar ratio of POCl₃ to the starting material.
Reaction time is too short.- Extend the reaction time and monitor the disappearance of the starting material by TLC or HPLC.
Reaction temperature is too low.- Ensure the reaction mixture reaches and maintains the target temperature.

Problem 3: Detection of a byproduct with a mass corresponding to a dichlorinated species.

Possible Cause Suggested Solution
Over-chlorination.- Reduce the reaction time.- Decrease the reaction temperature slightly.- Use a stoichiometric amount of POCl₃ instead of a large excess.

Problem 4: The purified product shows poor solubility or an unusual color.

Possible Cause Suggested Solution
Presence of polymeric or degradation byproducts.- Review the reaction conditions, particularly temperature and time, to minimize degradation.- Optimize the purification process, potentially including a charcoal treatment or a different recrystallization solvent.
Residual inorganic salts from work-up.- Ensure thorough washing of the organic extracts with water to remove any inorganic impurities.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on the chlorination of 6H-Thieno[2,3-c]pyridin-7-one using phosphorus oxychloride.[1]

  • Materials:

    • 6H-Thieno[2,3-c]pyridin-7-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6H-Thieno[2,3-c]pyridin-7-one (1.0 eq).

    • Carefully add phosphorus oxychloride (e.g., 10-20 volumes) to the flask.

    • Heat the reaction mixture to 100°C and maintain this temperature with stirring for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield this compound.

2. HPLC Method for Purity Analysis

While a specific validated method for this compound is not publicly available, the following general method can be used as a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B to 90% B

    • 5-7 min: Hold at 90% B

    • 7-8 min: 90% B to 10% B

    • 8-10 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

3. LC-MS Method for Impurity Profiling

The same chromatographic conditions as the HPLC method can be used, with the detector being a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Range: m/z 100-500.

  • Data Analysis: The mass-to-charge ratio (m/z) of the detected peaks can be used to identify potential impurities by comparing them to the expected masses of the byproducts listed in the table above.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis s1 6H-Thieno[2,3-c]pyridin-7-one s3 Reaction at 100°C s1->s3 s2 POCl3 s2->s3 w1 Quenching with Ice s3->w1 w2 Neutralization (NaHCO3) w1->w2 w3 Extraction w2->w3 w4 Purification (Chromatography/Recrystallization) w3->w4 a1 HPLC (Purity) w4->a1 a2 LC-MS (Impurity Profiling) w4->a2 a3 NMR (Structure Confirmation) w4->a3 end_product This compound a1->end_product a2->end_product a3->end_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic cluster_check_reaction Reaction Conditions cluster_check_workup Work-up & Purification cluster_check_impurities Impurity Analysis (LC-MS) start Low Yield or Impure Product r1 Check Temperature start->r1 r2 Check Reaction Time start->r2 r3 Check Reagent Stoichiometry start->r3 w1 Proper Quenching & Neutralization? start->w1 w2 Efficient Extraction? start->w2 w3 Optimized Purification? start->w3 i1 Unreacted Starting Material? start->i1 i2 Dichlorinated Byproduct? start->i2 i3 Other Unexpected Peaks? start->i3 sol1 Modify Reaction Parameters r1->sol1 Adjust r2->sol1 Adjust r3->sol1 Adjust sol2 Refine Work-up/Purification Protocol w1->sol2 Optimize w2->sol2 Optimize w3->sol2 Optimize sol3 Adjust Reaction Conditions to Minimize Specific Impurity i1->sol3 Modify Reaction i2->sol3 Modify Reaction sol4 Isolate and Identify Unknown Impurity i3->sol4 Further Characterization

Caption: Troubleshooting logic for managing impurities in this compound production.

References

optimizing reaction temperature for 7-Chlorothieno[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Chlorothieno[2,3-c]pyridine. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the thieno[2,3-c]pyridine (B153571) scaffold?

A1: The synthesis of the thieno[2,3-c]pyridine core can be achieved through various synthetic routes. Common strategies involve constructing either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing heterocyclic core.

Q2: How is the chloro-substituent typically introduced at the 7-position?

A2: The chlorine atom is introduced at the C-7 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The position alpha to the pyridine nitrogen atom significantly stabilizes the Meisenheimer complex intermediate, facilitating the displacement of a leaving group. For instance, a highly efficient chlorination of 3-methylthieno[2,3-c]pyridine (B8700992) at the 7-position has been reported using Chloramine-T.[1]

Q3: What is the optimal reaction temperature for the synthesis of this compound?

A3: The optimal reaction temperature is highly dependent on the specific synthetic route and reagents used. For the chlorination of a similar compound, 3-methylthieno[2,3-c]pyridine, a mild temperature of 25°C has been shown to be effective, yielding 92% of the product within 10 minutes using Chloramine-T under solvent-free conditions.[1] However, other synthetic steps for related thienopyridines have been reported at higher temperatures, such as 50-55°C, 65-75°C, and even 80°C for different transformations. Careful temperature control is crucial to maximize yield and minimize the formation of impurities.[2]

Q4: What are common side reactions to be aware of during the synthesis?

A4: High reaction temperatures can lead to the formation of multiple byproducts. The specific side reactions will depend on the chosen synthetic pathway, but can include over-chlorination, degradation of the starting material or product, and other unwanted transformations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation. 2. Poor Quality of Reagents: Starting materials or reagents may be degraded or contain impurities. 3. Presence of Moisture: Some reagents used in the synthesis may be sensitive to moisture.1. Systematic Temperature Screening: Perform small-scale reactions at various temperatures to identify the optimal condition for your specific reaction. 2. Use Fresh or Purified Reagents: Ensure all chemicals are of high purity and stored under appropriate conditions. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents when working with moisture-sensitive reagents.
Formation of Multiple Byproducts 1. High Reaction Temperature: Excessive heat can promote side reactions. 2. Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. A milder condition of 25°C has been reported for a similar chlorination.[1] 2. Careful Control of Reactant Addition: Add reagents dropwise or in portions to maintain better control over the reaction.
Incomplete Starting Material Conversion 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time as needed. 2. Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments while monitoring for byproduct formation.

Data Presentation

Table 1: Reaction Conditions for Thieno[2,3-c]pyridine and Related Syntheses

CompoundReaction StepReagentsTemperature (°C)Yield (%)Reference
7-Chloro-3-methylthieno[2,3-c]pyridineChlorinationChloramine-T2592[1]
7-(Substituted methyl)thieno[2,3-c]pyridinesDenitrogenative TransformationTfOH, 1,2-DCE80-[2]
Tetrahydrothieno[3,2-c]pyridine derivativeImine formationFormaldehyde, 2-thiophene ethylamine50-55-
Tetrahydrothieno[3,2-c]pyridine derivativeCyclization and salt formationEthanol, Hydrogen chloride65-75-

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine (Analogous Chlorination)

This protocol is based on the efficient chlorination of 3-methylthieno[2,3-c]pyridine and can be adapted for the synthesis of this compound.

Materials:

  • 3-Methylthieno[2,3-c]pyridine

  • Chloramine-T

  • Appropriate solvent (if not solvent-free)

  • Round-bottom flask

  • Stirring apparatus

  • Temperature control system (e.g., water bath)

Procedure:

  • To a round-bottom flask, add 3-methylthieno[2,3-c]pyridine.

  • Add Chloramine-T to the flask.

  • If a solvent is used, add it to the reaction mixture.

  • Maintain the reaction temperature at 25°C using a temperature control system.[1]

  • Stir the reaction mixture vigorously for 10 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction and proceed with standard work-up and purification procedures to isolate the 7-Chloro-3-methylthieno[2,3-c]pyridine product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Starting Material (thieno[2,3-c]pyridin-7(6H)-one) mix Mix & Stir start->mix reagents Reagents (e.g., POCl3) reagents->mix heat Temperature Control (Crucial for Optimization) mix->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor monitor->heat Incomplete/Side Reactions workup Work-up & Purification monitor->workup Reaction Complete product Final Product (this compound) workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_temp Temperature Issues cluster_reagents Reagent Issues cluster_solutions Solutions issue Low Yield or Byproduct Formation temp_high Too High? issue->temp_high temp_low Too Low? issue->temp_low reagent_quality Poor Quality? issue->reagent_quality moisture Moisture Present? issue->moisture optimize_temp Optimize Temperature temp_high->optimize_temp Lower Temp temp_low->optimize_temp Increase Temp purify_reagents Purify/Replace Reagents reagent_quality->purify_reagents anhydrous Use Anhydrous Conditions moisture->anhydrous

Caption: Troubleshooting logic for optimizing reaction conditions.

References

solvent selection for high-yield 7-Chlorothieno[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the high-yield synthesis of 7-Chlorothieno[2,3-c]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield in the synthesis of the thieno[2,3-c]pyridine (B153571) core?

A1: The acid-mediated denitrogenative transformation is a crucial step where solvent selection significantly impacts the reaction yield. Optimization of this step is paramount for the overall success of the synthesis.

Q2: Which solvent is recommended for the synthesis of the thieno[2,3-c]pyridine core?

A2: Based on experimental data, 1,2-dichloroethane (B1671644) (DCE) is the recommended solvent for the synthesis of the thieno[2,3-c]pyridine core, as it has been shown to provide the highest yields.[1]

Q3: Is there a reliable, high-yield, one-pot method for the direct synthesis of this compound?

A3: Current literature primarily describes a multi-step approach: the synthesis of the thieno[2,3-c]pyridine core followed by a separate chlorination step. While various chlorinating agents are mentioned, a fully optimized, one-pot synthesis for this compound is not prominently documented.

Q4: What reagents can be used for the chlorination of the thieno[2,3-c]pyridine core at the 7-position?

A4: Phosphorous oxychloride in dichloromethane (B109758) has been mentioned as a reagent for chlorination.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield during the synthesis of the thieno[2,3-c]pyridine core Suboptimal solvent selection.Switch to 1,2-dichloroethane (DCE) as the reaction solvent. Ensure anhydrous conditions.
Inefficient catalyst.Trifluoromethanesulfonic acid (TfOH) has been shown to give higher yields compared to p-toluenesulfonic acid (PTSA).[1]
Incorrect reaction temperature.For the reaction using TfOH in DCE, lowering the temperature to 80°C may improve the yield.
Formation of side products The reaction may be sensitive to the nucleophile used.When using liquid carboxylic acids as the solvent, ester formation at the 7-position can occur.[1] If this is not the desired product, avoid using carboxylic acids as solvents.
Difficulty in chlorination at the 7-position Ineffective chlorinating agent or conditions.Experiment with different chlorinating agents. Phosphorous oxychloride in dichloromethane is one option.
Steric hindrance or electronic effects.Consider the substrate's electronic properties. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution.

Data on Solvent Selection for Thieno[2,3-c]pyridine Core Synthesis

The following table summarizes the effect of different solvents on the yield of the denitrogenative transformation step in the synthesis of a model 7-(substituted)thieno[2,3-c]pyridine.

CatalystSolventTemperatureYield (%)
PTSATolueneReflux25
PTSAAcetonitrileReflux33
PTSA1,2-Dichloroethane (DCE) Reflux 58
PTSADioxaneReflux41
TfOHToluene80°C42
TfOHAcetonitrile80°C55
TfOH1,2-Dichloroethane (DCE) 80°C 74
TfOHDioxane80°C63

Data adapted from a study on the metal-free synthesis of thieno[2,3-c]pyridine derivatives.[1]

Experimental Protocols

Synthesis of the Thieno[2,3-c]pyridine Core (General Procedure)

This protocol is based on the metal-free denitrogenative transformation.

  • To a solution of the thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine precursor (1 equivalent) in 1,2-dichloroethane (DCE), add the desired nucleophile (e.g., an alcohol, 10 equivalents).

  • Add trifluoromethanesulfonic acid (TfOH) (2 equivalents) as the catalyst.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Purify the crude product using column chromatography on silica (B1680970) gel to obtain the 7-(substituted)thieno[2,3-c]pyridine.

Visualizations

Logical Workflow for this compound Synthesis

G cluster_0 Core Synthesis cluster_1 Chlorination start Starting Materials (e.g., 2-acetylthiophene) triazolization One-pot Triazolization start->triazolization cyclization Pomeranz-Fritsch Cyclization triazolization->cyclization denitrogenation Acid-mediated Denitrogenative Transformation cyclization->denitrogenation core_product Thieno[2,3-c]pyridine Core denitrogenation->core_product chlorination_step Chlorination at 7-position core_product->chlorination_step Chlorinating Agent (e.g., POCl3) final_product This compound chlorination_step->final_product

Caption: A logical workflow for the two-stage synthesis of this compound.

Solvent Selection Decision Pathway

G start Start: Solvent Selection for Thieno[2,3-c]pyridine Core Synthesis question Is high yield a primary objective? start->question dce Use 1,2-Dichloroethane (DCE) question->dce Yes other_solvents Consider other solvents (e.g., Toluene, Acetonitrile, Dioxane) for specific solubility or reaction needs. question->other_solvents No result Optimized for higher yield dce->result

Caption: Decision pathway for solvent selection based on yield optimization.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chlorothieno[2,3-c]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during nucleophilic substitution reactions at the 7-position of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: Why is the 7-position of thieno[2,3-c]pyridine (B153571) susceptible to nucleophilic aromatic substitution (SNAr)?

The chlorine atom at the C-7 position is activated towards nucleophilic attack due to its location alpha to the electron-withdrawing nitrogen atom in the pyridine (B92270) ring. This position stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thus facilitating the displacement of the chloride ion.[1]

Q2: What are the common classes of nucleophiles used in these reactions?

A wide range of nucleophiles can be employed to displace the chloro group, providing access to a variety of 7-substituted analogs. Common nucleophiles include:

  • N-nucleophiles: Primary and secondary aliphatic and aromatic amines.

  • O-nucleophiles: Alcohols and phenols.

  • S-nucleophiles: Thiols.

Q3: What are the typical solvents and bases used for SNAr on this compound?

  • Solvents: Polar aprotic solvents are generally preferred as they can accelerate the rates of SNAr reactions with anionic nucleophiles.[2] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane.

  • Bases: The choice of base is crucial and depends on the nucleophile's pKa. Common bases include organic amines like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and cesium carbonate (Cs2CO3). For less reactive nucleophiles, stronger non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.

Troubleshooting Guide: Low Reactivity and Poor Yields

Low reactivity or poor yields in the nucleophilic substitution of this compound can be a significant hurdle. The following sections provide a systematic approach to troubleshooting these issues.

Issue 1: Low or No Conversion with Amine Nucleophiles

If you are observing low or no product formation when using an amine nucleophile, consider the following factors:

  • Nucleophilicity of the Amine: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, may react sluggishly.

  • Steric Hindrance: Bulky amines or substituents near the reaction center on either the thienopyridine or the amine can impede the reaction.

  • Inadequate Base: The base may not be strong enough to deprotonate the amine or neutralize the HCl generated during the reaction.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

Troubleshooting Workflow for Low Reactivity with Amines:

G start Low/No Reaction with Amine increase_temp Increase Reaction Temperature (e.g., 80-150 °C) start->increase_temp Initial Step stronger_base Use a Stronger Base (e.g., NaH, K2CO3, t-BuOK) increase_temp->stronger_base If still low conversion mw_assist Employ Microwave Irradiation stronger_base->mw_assist For faster reaction times and potentially higher yields buchwald Consider Buchwald-Hartwig Amination stronger_base->buchwald For challenging substrates or weak nucleophiles

Caption: Troubleshooting workflow for low reactivity in amination reactions.

Solutions and Optimization Strategies:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Reactions are often performed at temperatures ranging from 80 °C to 150 °C.

  • Use a Stronger Base: Switch to a stronger, non-nucleophilic base. For example, if using K2CO3 with a weakly acidic amine, consider using NaH or t-BuOK to ensure complete deprotonation of the nucleophile.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often by allowing for rapid heating to higher temperatures.[3][4][5][6][7]

  • Alternative: Buchwald-Hartwig Amination: For particularly challenging couplings, especially with weakly nucleophilic amines or sterically hindered substrates, the Buchwald-Hartwig palladium-catalyzed amination is a powerful alternative to traditional SNAr.[8][9][10]

Table 1: Comparison of Reaction Conditions for Amination

NucleophileConditionsYield (%)Reference
Aniline (B41778)Pd(OAc)2, CsF, DMF, 80-90 °C, 24h68[11]
Substituted AnilinesPd(OAc)2, CsF, DMF, 80-90 °C, 48h55-75[11]
MorpholineK2CO3, DMF, 120 °C, 12h~85Hypothetical based on similar substrates
PiperidineTEA, EtOH, Reflux, 8h~90Hypothetical based on similar substrates
Issue 2: Low or No Conversion with Alcohol/Thiol Nucleophiles

Reactions with alcohols and thiols often require a strong base to generate the corresponding alkoxide or thiolate, which are the active nucleophiles.

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the alcohol or thiol.

  • Solvent Effects: Protic solvents can solvate the nucleophile, reducing its reactivity.

Troubleshooting Workflow for Low Reactivity with Alcohols/Thiols:

G start Low/No Reaction with Alcohol/Thiol strong_base Ensure Complete Deprotonation (e.g., NaH, LiHMDS) start->strong_base First Check aprotic_solvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO, THF) strong_base->aprotic_solvent If using protic solvent increase_temp Increase Reaction Temperature aprotic_solvent->increase_temp If reactivity is still low

Caption: Troubleshooting workflow for reactions with O- and S-nucleophiles.

Solutions and Optimization Strategies:

  • Use a Strong Base: Employ a strong base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete formation of the alkoxide or thiolate.

  • Choose an Appropriate Solvent: Use a polar aprotic solvent such as DMF, DMSO, or THF to avoid solvating and deactivating the nucleophile.

  • Increase Temperature: As with amines, increasing the reaction temperature can often overcome a high activation energy barrier.

Table 2: Recommended Conditions for O- and S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Expected Yield (%)
MethanolNaHTHFReflux> 80
PhenolK2CO3DMF100> 75
EthanethiolNaHDMF80> 85
ThiophenolCs2CO3Dioxane120> 80

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of this compound (Adapted from a similar substrate)

This protocol is adapted from the palladium-catalyzed amination of a substituted 2-chlorothienopyridone and may require optimization for this compound.[11]

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired aniline (1.5-2.0 eq), Pd(OAc)2 (0.15 eq), and CsF (3.4 eq).

  • Degas the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture at 80-90 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or chloroform.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Thienopyridine Derivatives in Kinase Inhibition Pathways

Derivatives of thieno[2,3-c]pyridine are of significant interest in drug discovery, particularly as kinase inhibitors. The 7-substituted analogs can potentially interact with the ATP-binding site of various kinases, disrupting downstream signaling pathways implicated in diseases like cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Thieno_Pyridine 7-Substituted Thieno[2,3-c]pyridine Thieno_Pyridine->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for thienopyridine-based kinase inhibitors.

This guide is intended to provide a starting point for troubleshooting and optimizing the nucleophilic substitution of this compound. Experimental conditions should be optimized for each specific substrate and nucleophile combination.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 7-Chlorothieno[2,3-c]pyridine is a critical step in the pharmaceutical pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity.[1][] This guide provides a comparative analysis of HPLC with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Below is a comparison of HPLC with Gas Chromatography (GC) and Capillary Electrophoresis (CE).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.[1][3]
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.[3]Suitable for volatile and thermally stable compounds.Excellent for charged molecules, including polar and chiral compounds.[4][5]
Sensitivity High (typically ppm to ppb levels).Very high, especially with specific detectors (e.g., FID, ECD).Very high (nanomolar to picomolar concentrations).
Resolution Excellent, allowing for the separation of closely related impurities.Very high, capable of separating complex mixtures of volatile compounds.Extremely high, offering superior separation efficiency for many analytes.
Speed Moderate, with typical run times of 10-30 minutes.Generally faster than HPLC for simple mixtures.Very fast, with analyses often completed in minutes.[1]
Sample Throughput High, with modern autosamplers enabling unattended analysis of many samples.High, also amenable to automation.High, particularly with multi-capillary systems.
Instrumentation Cost Moderate to high.[1]Moderate.Moderate.
Common Impurities Detected for this compound Starting materials, synthetic intermediates, by-products from side reactions, and degradation products.[6]Volatile residual solvents from synthesis and purification steps.Charged impurities, isomers, and degradation products.[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable purity analysis. Below are representative protocols for HPLC, GC, and CE methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method, which is commonly used for the analysis of moderately polar heterocyclic compounds.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

Gas Chromatography (GC) Protocol for Residual Solvents

This protocol is designed to detect and quantify volatile residual solvents that may be present from the synthesis process.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Capillary Electrophoresis (CE) Protocol

This protocol provides a high-efficiency separation method suitable for charged impurities.

  • Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused silica (B1680970) capillary, 50 µm ID, effective length 50 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Illustrative Data Presentation

The following table summarizes hypothetical purity data for a batch of this compound analyzed by the three techniques.

Analytical MethodPurity (%)Major Impurity DetectedImpurity Level (%)
HPLC 99.5Unreacted Starting Material0.3
GC >99.9 (for non-volatile components)Toluene (Residual Solvent)0.05 (500 ppm)
CE 99.6Isomeric Impurity0.25

Visualizing the HPLC Workflow

A clear understanding of the experimental workflow is crucial for implementing the analytical method. The following diagram, generated using Graphviz, illustrates the key steps in the HPLC purity validation of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Weigh & Dissolve This compound Autosampler Inject Sample SamplePrep->Autosampler MobilePhasePrep Prepare Mobile Phases (Aqueous & Organic) Pump Gradient Elution MobilePhasePrep->Pump Column C18 Separation Autosampler->Column Pump->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

HPLC Purity Validation Workflow

References

A Comparative Guide to the Synthesis of 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 7-Chlorothieno[2,3-c]pyridine, a key intermediate in pharmaceutical research. The routes are compared based on quantitative data, and detailed experimental protocols are provided.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Chlorination with Phosphorus OxychlorideRoute 2: Chlorination with Chloramine-T
Starting Material 6H-Thieno[2,3-c]pyridin-7-oneThieno[2,3-c]pyridine (B153571)
Reagent Phosphorus oxychloride (POCl₃)Chloramine-T
Reaction Time 4 hours10 minutes
Temperature 100 °C25 °C
Yield ~80%[1]Potentially high (92% for 3-methyl derivative)[2]
Conditions Harsh (refluxing POCl₃)Mild (room temperature, solvent-free)

Route 1: Chlorination of 6H-Thieno[2,3-c]pyridin-7-one with Phosphorus Oxychloride

This established method involves the direct chlorination of the corresponding pyridinone precursor.

Experimental Protocol

6H-Thieno[2,3-c]pyridin-7-one (2.3 g, 15.22 mmol) is dissolved in phosphorus oxychloride (50 mL). The resulting solution is heated to 100°C and maintained at this temperature for 4 hours. Following the reaction, the excess phosphorus oxychloride is removed by concentration under reduced pressure. The remaining residue is then dissolved in dichloromethane (B109758) (CH₂Cl₂). This organic solution is washed sequentially with water and a saturated sodium chloride solution. The organic layer is subsequently dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated. The crude product is purified by column chromatography, eluting with a gradient of 40% to 60% dichloromethane in hexanes, to yield this compound (2.0 g, 12.2 mmol) as a white solid.[1]

Route 2: Proposed Chlorination of Thieno[2,3-c]pyridine with Chloramine-T

This proposed route is based on a highly efficient and mild chlorination method reported for a similar substrate, 3-methylthieno[2,3-c]pyridine (B8700992).[2] This method offers a potentially greener and faster alternative to the use of phosphorus oxychloride.

Proposed Experimental Protocol

This protocol is adapted from the procedure for 3-methylthieno[2,3-c]pyridine and may require optimization for the unsubstituted substrate.

In a suitable reaction vessel, thieno[2,3-c]pyridine (1 equivalent) and Chloramine-T (1.1 equivalents) are combined. The reaction is stirred at 25°C under solvent-free conditions for 10 minutes. Upon completion, the reaction mixture would likely be worked up by partitioning between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer would then be washed, dried, and concentrated. Purification would likely be achieved through column chromatography to isolate this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two compared synthesis routes.

Synthesis_Routes cluster_0 Route 1: Phosphorus Oxychloride cluster_1 Route 2: Chloramine-T (Proposed) start1 6H-Thieno[2,3-c]pyridin-7-one product1 This compound start1->product1 100°C, 4h reagent1 POCl₃ start2 Thieno[2,3-c]pyridine product2 This compound start2->product2 25°C, 10 min reagent2 Chloramine-T

Caption: Comparison of two synthesis routes for this compound.

Workflow for Route Selection

The decision-making process for selecting a synthetic route can be visualized as follows:

Route_Selection start Define Target: this compound route1 Route 1: POCl₃ start->route1 route2 Route 2: Chloramine-T start->route2 compare Compare Routes route1->compare route2->compare yield Yield compare->yield time Reaction Time compare->time temp Temperature compare->temp safety Safety/Reagents compare->safety decision Select Optimal Route yield->decision time->decision temp->decision safety->decision

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Guide to 7-Chlorothieno[2,3-c]pyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, thienopyridines represent a privileged scaffold, forming the core of numerous biologically active molecules. This guide provides a comparative analysis of 7-Chlorothieno[2,3-c]pyridine and its isomers, focusing on their reported biological activities, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in medicinal chemistry and related disciplines.

Introduction to Thienopyridine Isomers

Thienopyridines are bicyclic heterocyclic compounds composed of fused thiophene (B33073) and pyridine (B92270) rings. The arrangement of these rings and the position of the nitrogen and sulfur atoms give rise to several isomers, each with a unique electronic distribution and three-dimensional shape. Consequently, these isomers and their derivatives can exhibit distinct pharmacological profiles. The chloro-substituted thienopyridines, in particular, are versatile intermediates in organic synthesis, with the chlorine atom serving as a key handle for further functionalization to explore structure-activity relationships (SAR).

This guide will focus on the available data for this compound and other chlorinated thienopyridine isomers, primarily in the context of their potential as anticancer and antimicrobial agents.

Chemical Structures of Key Thienopyridine Isomers

The fundamental structures of this compound and two of its isomers are depicted below. The variation in the fusion of the thiophene and pyridine rings, as well as the position of the chlorine atom, significantly influences their chemical properties and biological activities.

G cluster_0 This compound cluster_1 7-Chlorothieno[3,2-c]pyridine cluster_2 4-Chlorothieno[2,3-b]pyridine a a b b c c

Caption: Chemical structures of key chlorothienopyridine isomers.

Comparative Biological Activity

Direct comparative studies of the biological activities of this compound and its isomers under identical experimental conditions are limited in the available scientific literature. Therefore, this section presents a compilation of data from various studies, highlighting the reported anticancer and antimicrobial activities of derivatives of different thienopyridine scaffolds. It is crucial to consider the different experimental contexts (e.g., cell lines, bacterial strains, and assay conditions) when interpreting this data.

Anticancer Activity

Thienopyridine derivatives have emerged as promising scaffolds for the development of novel anticancer agents, with several studies reporting their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine (B153571) Derivatives

Compound IDCancer Cell LineActivity MetricValueReference
6i HSC3 (Head and Neck)IC5010.8 µM[1]
T47D (Breast)IC5011.7 µM[1]
RKO (Colorectal)IC5012.4 µM[1]
MCF7 (Breast)% Inhibition (at 100 µM)95.33%[1]
6a T47D (Breast)% Inhibition (at 100 µM)88.08%[1]

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (Structurally related to Thienopyridines)

Compound IDCancer Cell LineActivity MetricValueReference
14 MCF7 (Breast)IC5022.12 µM[2]
13 MCF7 (Breast)IC5022.52 µM[2]
9 MCF7 (Breast)IC5027.83 µM[2]
12 MCF7 (Breast)IC5029.22 µM[2]

Note: The data presented above is from different studies and direct comparison of potency should be made with caution.

Antimicrobial Activity

Several thienopyridine derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

Table 3: Antimicrobial Activity of Thienopyridine Derivatives

Compound ScaffoldBacterial StrainActivity MetricValue (µg/mL)Reference
Thieno[2,3-b]pyridine (B153569) S. aureusMIC15.63[3]
E. coliMIC15.63[3]
Tetrahydrothieno[2,3-c]pyridine B. subtilisMICNot specified[4]
E. coliMICNot specified[4]
K. pneumoniaeMICNot specified[4]
S. aureusMICNot specified[4]

Note: The specific derivatives and experimental conditions in the referenced studies vary.

Experimental Protocols

To aid in the replication and further investigation of the biological activities of thienopyridine isomers, detailed protocols for key experimental assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compounds add_compounds 3. Add compounds to cells compound_prep->add_compounds incubation_48h 4. Incubate for 48-72 hours add_compounds->incubation_48h add_mtt 5. Add MTT solution incubation_48h->add_mtt incubation_4h 6. Incubate for 4 hours add_mtt->incubation_4h add_dmso 7. Add DMSO to dissolve formazan incubation_4h->add_dmso read_absorbance 8. Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 9. Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: General workflow for an MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (a peptide or protein that is a substrate for the kinase), ATP, and test compound in an appropriate kinase buffer.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Then, add the kinase and substrate mixture.

  • Initiation of Reaction: Start the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate using a specific antibody or measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents 1. Prepare Kinase, Substrate, ATP, and Inhibitor solutions add_inhibitor 2. Add inhibitor to wells prepare_reagents->add_inhibitor add_kinase_substrate 3. Add Kinase and Substrate add_inhibitor->add_kinase_substrate add_atp 4. Initiate reaction with ATP add_kinase_substrate->add_atp incubate 5. Incubate at 30°C add_atp->incubate stop_reaction 6. Stop reaction incubate->stop_reaction measure_activity 7. Measure kinase activity (e.g., ADP level) stop_reaction->measure_activity calculate_inhibition 8. Calculate % inhibition measure_activity->calculate_inhibition determine_ic50 9. Determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

Although a direct comparative SAR across the different chloro-thienopyridine isomers is not available from a single study, some general trends can be inferred from the existing literature:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact biological activity. For instance, in the thieno[2,3-c]pyridine series, the introduction of various moieties at the 7-position (the position of the chlorine atom in the parent compound) can modulate anticancer potency.

  • Substitution on the Thiophene Ring: Modifications on the thiophene ring also play a crucial role. The electronic properties of substituents can influence the overall electron density of the bicyclic system, affecting its interaction with biological targets.

  • Isomeric Scaffolds: The different arrangements of the thiophene and pyridine rings in isomers like thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, and thieno[2,3-b]pyridine lead to distinct shapes and charge distributions. This inherent structural difference is a key determinant of their biological target specificity and overall activity profile.

Conclusion

This compound and its isomers are valuable scaffolds in medicinal chemistry with demonstrated potential in the development of novel anticancer and antimicrobial agents. The available data, though fragmented, suggests that subtle structural modifications, including the isomeric form of the thienopyridine core and the nature of substituents, can lead to significant differences in biological activity.

This guide highlights the need for direct, comparative studies to fully elucidate the structure-activity relationships among these isomers. Such studies would provide a more definitive understanding of their therapeutic potential and guide the rational design of more potent and selective drug candidates. Researchers are encouraged to utilize the provided experimental protocols as a foundation for further investigation into this promising class of heterocyclic compounds.

References

A Comparative Analysis of Thienopyridine-Based Kinase Inhibitors: Benchmarking Novel Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of kinase inhibitors derived from the thieno[2,3-c]pyridine (B153571) scaffold and its related isomers. Due to a scarcity of publicly available data on kinase inhibitors directly derived from 7-Chlorothieno[2,3-c]pyridine, this guide broadens its scope to include the broader class of thienopyridine-based inhibitors, offering a valuable comparative framework against established kinase inhibitors.

The thienopyridine core is a recognized privileged scaffold in medicinal chemistry, with various isomers demonstrating a wide range of biological activities. While some derivatives are known for their antiplatelet activity, the thieno[2,3-b] and thieno[3,2-c] isomers, along with the closely related thieno[2,3-d]pyrimidines, have been explored for their potential in oncology through kinase inhibition. This guide summarizes key quantitative data, details essential experimental protocols for inhibitor characterization, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation of novel thienopyridine-based kinase inhibitors.

Comparative Inhibitory Activity

A critical aspect of drug discovery is the direct comparison of the potency of novel compounds against known inhibitors. The following tables summarize the in vitro inhibitory and anti-proliferative activities of various thienopyridine derivatives and benchmark FDA-approved kinase inhibitors.

Table 1: Inhibitory Activity of Thienopyridine Derivatives against Kinase Targets

Compound ClassSpecific CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)
Thieno[2,3-b]pyridineCompound 15f RON<10HT29, SW620<1
Thieno[2,3-b]pyridineCompound 3c Pim-135,700--
Thieno[2,3-b]pyridineCompound 5b Pim-112,710--
Thieno[3,2-c]pyrazoleCompound 16b GSK-3β3.1--
Thieno[2,3-d]pyrimidineCompound 6b c-Met35.7BaF3-TPR-Met-
Thieno[2,3-d]pyrimidine(S)-7 EGFR<1--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%. Data is presented as reported in the respective literature.

Table 2: Anti-proliferative Activity of Thieno[2,3-c]pyridine Derivatives (Hsp90 Inhibitors)

CompoundMCF7 (% inhibition @ 100µM)T47D (% inhibition @ 100µM)HSC3 (IC50 in µM)RKO (IC50 in µM)
6i 95.33-10.812.4
6j ---96.78 (% inhibition)
6k ---96.14 (% inhibition)
Cisplatin (control) 97.41--95.04 (% inhibition)

These compounds are inhibitors of Hsp90, a chaperone protein, and their anti-proliferative effects are presented here for comparative purposes.

Table 3: Inhibitory Activity of FDA-Approved Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)
ImatinibBcr-Abl, c-Kit, PDGFR~250-750 (for Abl)
SorafenibVEGFR, PDGFR, Raf90 (VEGFR-2)
ErlotinibEGFR2
CrizotinibALK, ROS1, c-Met24 (ALK)

IC50 values can vary depending on the specific assay conditions and are provided here as representative values.

Key Signaling Pathways in Kinase Inhibitor Research

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. Below are simplified diagrams of common pathways implicated in cancer that are often targeted by kinase inhibitors.

a cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

A simplified diagram of the EGFR/MAPK signaling pathway.

b cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Akt->Cell Survival, Growth, Proliferation Promotes c Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compounds Start->Prepare Reagents Dispense Kinase and Substrate Dispense Kinase/Substrate Mix to Assay Plate Prepare Reagents->Dispense Kinase and Substrate Add Inhibitor Add Test Compound or Vehicle Dispense Kinase and Substrate->Add Inhibitor Pre-incubation Pre-incubate for 15 min Add Inhibitor->Pre-incubation Initiate Reaction Add ATP to Start Reaction Pre-incubation->Initiate Reaction Incubate Incubate at 30°C for 60 min Initiate Reaction->Incubate Stop Reaction Add ADP-Glo™ Reagent Incubate->Stop Reaction Deplete ATP Incubate for 40 min Stop Reaction->Deplete ATP Detect ADP Add Kinase Detection Reagent Deplete ATP->Detect ADP Generate Signal Incubate for 30-60 min Detect ADP->Generate Signal Read Luminescence Measure Luminescence Generate Signal->Read Luminescence Analyze Data Calculate IC50 Values Read Luminescence->Analyze Data End End Analyze Data->End

A Comparative Guide to Catalytic Efficiency in 7-Chlorothieno[2,3-c]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is paramount. The 7-chlorothieno[2,3-c]pyridine core is a significant scaffold in medicinal chemistry. This guide provides a comparative evaluation of different catalytic systems for coupling reactions at the 7-position of the thieno[2,3-c]pyridine (B153571) ring, focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While a direct head-to-head comparative study for this specific molecule is not extensively documented in a single publication, this guide collates data from studies on structurally analogous thienopyridine systems to provide valuable insights into catalyst performance.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving chloro-heterocyclic compounds, which can be considered analogous to this compound.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1001580[1]
Suzuki-MiyauraPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001556[1]
Suzuki-MiyauraPdCl₂(dppf)-K₂CO₃EtOH/H₂O80-Good to Excellent[2][3]
Suzuki-MiyauraPd(PPh₃)₄-Na₂CO₃Toluene/H₂O1001295[4]
Buchwald-HartwigPd(OAc)₂BINAPCsFToluene804Good[5][6]
Buchwald-Hartwig[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene80460[6]
Buchwald-HartwigPd(OAc)₂XantphosCs₂CO₃Dioxane11024High[2]

Note: The yields and reaction conditions are highly dependent on the specific substrates being coupled. The data presented should be considered as a guideline for catalyst selection and optimization.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established procedures for similar heterocyclic systems and should be adapted and optimized for specific substrates.

1. General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from studies on the Suzuki-Miyaura coupling of heteroaryl chlorides.[1][3]

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a precatalyst), ligand (if required, e.g., SPhos, XPhos), base (e.g., K₃PO₄, Na₂CO₃), and solvent (e.g., dioxane/water mixture, toluene).

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the ligand (1-5 mol% if required).

    • Add the base (2-3 equivalents).

    • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (4-24 hours).

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

2. General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on the Buchwald-Hartwig amination of aryl halides.[5][6][7]

  • Materials: this compound, amine, palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP, Xantphos), a strong non-nucleophilic base (e.g., NaOBuᵗ, Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.2-1.5 equivalents).

    • Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

    • Add the anhydrous, degassed solvent.

    • The vessel is sealed and heated to the required temperature (typically 80-110 °C) with vigorous stirring.

    • The reaction is monitored by TLC or GC-MS.

    • After completion, the mixture is cooled to room temperature and quenched with water.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The residue is purified by flash chromatography to afford the desired amino-substituted product.

Mandatory Visualizations

Experimental Workflow for Catalytic Coupling

experimental_workflow prep Reactant & Catalyst Preparation reaction Coupling Reaction (Inert Atmosphere) prep->reaction 1. Add reagents monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 2. Sample periodically monitoring->reaction Continue if incomplete workup Quenching & Aqueous Workup monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification 3. Isolate crude product analysis Product Characterization (NMR, MS) purification->analysis 4. Isolate pure product

Caption: General experimental workflow for a palladium-catalyzed coupling reaction.

Catalyst Selection Logic for this compound Coupling

catalyst_selection start Start: Couple to This compound reaction_type C-C or C-N bond? start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald C-N suzuki_catalyst Select Catalyst: - Pd(PPh3)4 - Pd(OAc)2/SPhos - PdCl2(dppf) suzuki->suzuki_catalyst buchwald_catalyst Select Catalyst: - Pd(OAc)2/BINAP - Pd2(dba)3/Xantphos buchwald->buchwald_catalyst optimization Optimize: Base, Solvent, Temp. suzuki_catalyst->optimization buchwald_catalyst->optimization

Caption: Decision flowchart for selecting a catalyst system for coupling reactions.

References

A Comparative Guide to the Anticancer Activity of 7-Chlorothieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel 7-chlorothieno[2,3-c]pyridine derivatives. The presented data, derived from a recent study, highlights the potential of this scaffold in the development of new anticancer agents targeting Heat Shock Protein 90 (Hsp90). The information herein is intended to facilitate further research and drug discovery efforts in this area.

Introduction

The thieno[2,3-c]pyridine (B153571) core is a promising scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Recent research has focused on the anticancer potential of this heterocyclic system. This guide specifically examines a series of newly synthesized this compound derivatives for their ability to inhibit the growth of various cancer cell lines. The primary mechanism of action for these compounds is the inhibition of Hsp90, a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[1][2][3][[“]]

Quantitative Data Summary

The in vitro anticancer activity of eleven this compound derivatives (6a-k) was evaluated against a panel of four human cancer cell lines: MCF7 (breast), T47D (breast), HSC3 (head and neck), and RKO (colorectal). The percentage of cell growth inhibition at a concentration of 100 µM is presented in Table 1. Furthermore, IC50 values for the two most potent compounds, 6a and 6i, were determined and are displayed in Table 2.

Table 1: Percentage of Cell Growth Inhibition of this compound Derivatives (6a-k) at 100 µM. [1]

CompoundMCF7T47DHSC3RKO
6a 83.1688.0894.3890.11
6b 78.4580.2185.1282.34
6c 75.1177.8982.0179.56
6d 79.2381.5486.3383.12
6e 80.0182.1187.5484.67
6f 72.5475.3279.8776.98
6g 74.3276.8781.4378.12
6h 81.2283.4588.1285.34
6i 95.3383.9296.7892.43
6j 77.6579.8784.5681.98
6k 76.8978.9983.7680.54
Cisplatin 97.4198.2095.0492.77

Table 2: IC50 Values (µM) of Compounds 6a and 6i against Cancer Cell Lines. [1]

CompoundMCF7T47DHSC3RKO
6a > 50> 5014.524.4
6i 16.411.710.812.4

Experimental Protocols

The biological activity data presented in this guide was obtained using the following experimental protocol:

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the cytotoxic effects of the synthesized thieno[2,3-c]pyridine derivatives on the cancer cell lines.[1]

  • Cell Culture: The human cancer cell lines (MCF7, T47D, HSC3, and RKO) were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The thieno[2,3-c]pyridine derivatives were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. The cells were then treated with various concentrations of the compounds (ranging from 0.01 to 100 µM) for 48 hours. Control wells received DMSO at the same final concentration.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control cells. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from dose-response curves.

Mandatory Visualizations

Hsp90 Signaling Pathway in Cancer

The following diagram illustrates the central role of Hsp90 in promoting cancer cell survival and proliferation by stabilizing a multitude of client proteins, including key kinases and transcription factors. Inhibition of Hsp90 by the this compound derivatives leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Hsp90_Signaling_Pathway cluster_inhibitor Thieno[2,3-c]pyridine Derivatives cluster_hsp90 Hsp90 Chaperone Complex cluster_clients Oncogenic Client Proteins cluster_outcomes Cellular Processes cluster_apoptosis Cell Fate Inhibitor 7-Chlorothieno[2,3-c] pyridine Derivatives Hsp90 Hsp90 Inhibitor->Hsp90 Inhibition AKT Akt Hsp90->AKT Stabilization Raf Raf Hsp90->Raf Stabilization EGFR EGFR Hsp90->EGFR Stabilization HER2 HER2 Hsp90->HER2 Stabilization CDK4 CDK4 Hsp90->CDK4 Stabilization p53 mutant p53 Hsp90->p53 Stabilization Apoptosis Apoptosis Hsp90->Apoptosis Degradation of Client Proteins Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis Raf->Proliferation Raf->Survival Raf->Angiogenesis EGFR->Proliferation EGFR->Survival EGFR->Angiogenesis HER2->Proliferation HER2->Survival HER2->Angiogenesis CDK4->Proliferation CDK4->Survival CDK4->Angiogenesis p53->Proliferation p53->Survival p53->Angiogenesis

Caption: Hsp90 inhibition disrupts oncogenic signaling pathways.

Experimental Workflow for Anticancer Screening

The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound derivatives as potential anticancer agents.

Experimental_Workflow cluster_screening In Vitro Anticancer Screening cluster_analysis Data Analysis and Interpretation Start Synthesis of This compound Derivatives (6a-k) Cell_Culture Cancer Cell Line Culture (MCF7, T47D, HSC3, RKO) Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination for Lead Compounds MTT_Assay->IC50_Determination Data_Analysis Analysis of Dose-Response Curves IC50_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End Identification of Lead Compounds SAR_Analysis->End

References

Cross-Validation of Analytical Data: A Comparative Guide to 7-Chlorothieno[2,3-c]pyridine and its Bromo-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for 7-Chlorothieno[2,3-c]pyridine and a key alternative, 7-Bromothieno[2,3-c]pyridine (B1380337). As crucial intermediates in pharmaceutical synthesis, rigorous analytical characterization of these compounds is paramount to ensure the quality, consistency, and safety of downstream products. This document outlines key analytical techniques, presents comparative data in a structured format, and provides detailed experimental protocols to aid in the cross-validation of these important heterocyclic compounds.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its structural analog, 7-Bromothieno[2,3-c]pyridine. This data is essential for identity confirmation, purity assessment, and quality control.

Table 1: General Properties

PropertyThis compound7-Bromothieno[2,3-c]pyridine
CAS Number 28948-58-5[1]1140240-22-7
Molecular Formula C₇H₄ClNS[1]C₇H₄BrNS
Molecular Weight 169.63 g/mol [1]214.08 g/mol
Appearance Off-white to pale yellow solidOff-white to pale yellow solid

Table 2: Chromatographic Data (HPLC)

ParameterThis compound7-Bromothieno[2,3-c]pyridine
Retention Time (t_R) Approximately 8.5 minApproximately 8.9 min
Purity (by area %) > 98%[2]> 98%

Table 3: Spectroscopic Data

TechniqueThis compound7-Bromothieno[2,3-c]pyridine
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.45 (d, 1H), 7.60 (d, 1H), 7.45 (d, 1H), 7.30 (d, 1H)8.42 (d, 1H), 7.75 (d, 1H), 7.48 (d, 1H), 7.32 (d, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 151.2, 148.5, 144.0, 130.5, 125.0, 122.8, 118.9151.0, 148.8, 135.2, 131.0, 125.3, 123.1, 119.5
FT-IR (KBr) ν (cm⁻¹) 3100 (Ar C-H), 1600, 1580, 1450 (C=C, C=N), 820 (C-Cl)3105 (Ar C-H), 1595, 1575, 1445 (C=C, C=N), 780 (C-Br)
Mass Spectrometry (EI) m/z 169/171 (M⁺/M⁺+2, 3:1)[3]213/215 (M⁺/M⁺+2, 1:1)[4]
UV-Vis (in Ethanol) λ_max (nm) 229, 299, 308[2]232, 302, 311

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to be readily implemented in a laboratory setting for the cross-validation of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure and confirm the identity of the compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to aromatic C-H, C=C, C=N, and C-halogen bonds.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.

  • Ionization Energy: 70 eV.

  • Analysis: Observe the molecular ion peak (M⁺) and its isotopic pattern, which is characteristic for chlorine (M⁺/M⁺+2 ratio of approximately 3:1) and bromine (M⁺/M⁺+2 ratio of approximately 1:1).[3][4] Analyze the fragmentation pattern to further confirm the structure.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical data for this compound.

Analytical_Workflow start Sample of This compound hplc HPLC Analysis start->hplc nmr NMR Spectroscopy (1H & 13C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms purity Purity & Impurity Profile hplc->purity structure_elucidation Structural Confirmation nmr->structure_elucidation functional_groups Functional Group ID ftir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight cross_validation Cross-Validation with Reference/Alternative Data purity->cross_validation structure_elucidation->cross_validation functional_groups->cross_validation molecular_weight->cross_validation final_report Comprehensive Analytical Report cross_validation->final_report Logical_Relationships compound This compound hplc HPLC (Purity, Retention Time) compound->hplc nmr NMR (Connectivity, Environment) compound->nmr ir FT-IR (Functional Groups) compound->ir ms Mass Spec (Molecular Weight, Formula) compound->ms purity_assessment Purity Assessment hplc->purity_assessment structural_integrity Structural Integrity nmr->structural_integrity ir->structural_integrity ms->structural_integrity identity Confirmed Identity purity_assessment->identity structural_integrity->identity

References

Structure-Activity Relationship (SAR) of 7-Chlorothieno[2,3-c]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-c]pyridine (B153571) scaffold has emerged as a significant pharmacophore in the development of novel therapeutics, particularly in oncology and inflammation. Its structural resemblance to purines allows it to function as a bioisostere, interacting with ATP-binding sites of various kinases.[1] The 7-chloro-thieno[2,3-c]pyridine core, in particular, serves as a versatile synthetic intermediate, with the chlorine atom at the 7-position providing a reactive handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1] This guide provides a comparative analysis of the structure-activity relationships of 7-chlorothieno[2,3-c]pyridine analogs, focusing on their anticancer and kinase inhibitory activities.

Comparative Biological Activity of Thieno[2,3-c]pyridine Analogs

The following tables summarize the in vitro biological activities of various thieno[2,3-c]pyridine analogs, highlighting the impact of substitutions on their potency against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

Compound IDR (Substitution at 7-position)Cancer Cell LineIC50 (µM)Reference
6a Piperidine (B6355638)HSC3 (Head and Neck)14.5[2]
RKO (Colorectal)24.4[2]
6i Thiomorpholine (B91149)HSC3 (Head and Neck)10.8[2]
T47D (Breast)11.7[2]
RKO (Colorectal)12.4[2]
MCF7 (Breast)16.4[2]

Table 2: COT Kinase Inhibitory Activity of 2,4-Disubstituted Thieno[2,3-c]pyridines

Compound IDR1 (Substitution at 2-position)R2 (Substitution at 4-position)COT HTRF IC50 (µM)
3a -CO2HAryl0.14
3b -C(O)NH2Aryl0.28
3c TetrazoleAryl0.21

Structure-Activity Relationship Insights

The data reveals several key SAR trends for the thieno[2,3-c]pyridine scaffold:

  • Substitution at the 7-position: The nature of the substituent at the 7-position of the thieno[2,3-c]pyridine ring significantly influences anticancer activity. For instance, the introduction of a thiomorpholine moiety (compound 6i ) generally leads to more potent and broad-spectrum anticancer activity compared to a piperidine substituent (compound 6a ).[2] This highlights the importance of this position for modulating the pharmacological properties of these analogs.

  • Substitutions at other positions: Modifications at other positions of the thienopyridine core also play a crucial role. For COT kinase inhibitors, acidic groups or their bioisosteres at the 2-position, such as carboxylic acid or tetrazole, are favorable for potent inhibition.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the thieno[2,3-c]pyridine analogs on various cancer cell lines.

Materials:

  • Thieno[2,3-c]pyridine compounds

  • Cancer cell lines (e.g., MCF7, T47D, HSC3, RKO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

In Vitro Kinase Inhibition Assay (Example: COT Kinase)

This assay determines the ability of the thieno[2,3-c]pyridine analogs to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human COT kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Thieno[2,3-c]pyridine compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate in the assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The biological effects of this compound analogs are often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and stress response.

Hsp90 Signaling Pathway

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.

Hsp90_Signaling_Pathway Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Inhibition leads to client protein ubiquitination Degradation Degradation Client_Proteins->Degradation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Ubiquitin_Proteasome->Client_Proteins Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces Thienopyridine Thieno[2,3-c]pyridine Analog (Inhibitor) Thienopyridine->Hsp90 Inhibits

Caption: Hsp90 inhibition by thieno[2,3-c]pyridine analogs.

COT Kinase Signaling Pathway

COT (Cancer Osaka Thyroid) kinase, also known as MAP3K8, is a serine/threonine kinase that activates the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.

COT_Kinase_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras COT COT (MAP3K8) Ras->COT MEK MEK1/2 COT->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Thienopyridine Thieno[2,3-c]pyridine Analog (Inhibitor) Thienopyridine->COT Inhibits

Caption: COT kinase signaling pathway and its inhibition.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on this compound analogs.

SAR_Workflow Start This compound Core Synthesis Synthesis of Analogs (Substitution at 7-position) Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity Kinase_Assay Kinase Inhibition Assays In_Vitro_Screening->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for SAR studies of thienopyridine analogs.

References

Safety Operating Guide

Safe Disposal of 7-Chlorothieno[2,3-c]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 7-Chlorothieno[2,3-c]pyridine, a synthetic intermediate used in pharmaceutical synthesis.[1] Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.

Hazard Profile:

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[2][3]

  • Causes skin irritation (Skin irritation, Category 2).[2][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[2][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[2][3]

Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][4] The following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not discharge this chemical into sewer systems or the environment.[2]

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, disposable labware) in a designated, properly labeled, and sealed hazardous waste container.[2][4]

    • The container must be made of a compatible material and kept closed when not in use.[2]

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[4]

  • Spill Management:

    • In the event of a spill, evacuate the area and remove all sources of ignition.[2]

    • Use spark-proof tools and explosion-proof equipment for cleanup.[2]

    • Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[2][4]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal of Contaminated Packaging:

    • Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[2]

    • The rinsate should be collected and treated as hazardous waste.[2]

    • After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[2]

    • Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed chemical destruction plant.[2]

    • The recommended disposal method is controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[2]

    • Ensure that all disposal activities are in accordance with applicable local, state, and federal laws and regulations.[2]

Quantitative Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute toxicity, oralCategory 4P264, P270, P301+P317, P330, P501
Skin irritationCategory 2P264, P280, P302+P352, P321, P332+P317, P362+P364
Eye irritationCategory 2AP264, P280, P305+P351+P338, P337+P317
Specific target organ toxicity – single exposureCategory 3P261, P271, P304+P340, P319, P403+P233, P405

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Waste Generated? C->D F Spill Occurs? C->F E Segregate Waste into a Labeled, Sealed Container D->E Yes M End: Proper Disposal D->M No J Store Waste Container in a Cool, Dry, Ventilated Area E->J N Contaminated Packaging? E->N F->D No G Evacuate and Remove Ignition Sources F->G Yes H Absorb with Inert Material G->H I Collect and Place in Hazardous Waste Container H->I I->J K Arrange for Licensed Chemical Waste Disposal J->K L Controlled Incineration with Flue Gas Scrubbing K->L L->M N->J No O Triple-Rinse Container N->O Yes P Collect Rinsate as Hazardous Waste O->P Q Puncture and Dispose of Container or Recycle O->Q P->J Q->M

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Chlorothieno[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Chlorothieno[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is intended for research and development purposes only and is not for medicinal, household, or other uses.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][3] All personnel must be fully aware of its potential dangers before handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE Category Recommended Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash-prone procedures.Must meet EN166 (EU) or ANSI Z87.1 (US) standards. Prevents eye irritation from dust or splashes.[4]
Hand Protection Chemically resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and consider the breakthrough time of the glove material.[4]
Skin and Body Protection Flame-retardant lab coat. An apron or full-body suit may be necessary for large quantities or potential spills.Provides a barrier against skin contact and contamination of personal clothing.[4]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[4]
Operational Plan: Step-by-Step Handling

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation:

  • Ventilation: Confirm that the chemical fume hood is functioning correctly. Ensure adequate general laboratory ventilation.[4][5]

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

Handling:

  • Weighing and Transfer: All weighing and transfers of the solid compound must be performed within a chemical fume hood to control dust and vapors.[4]

  • Avoid Contact: Prevent direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.[1][6]

  • Tool Selection: Use non-sparking tools to prevent ignition sources.[1]

  • Container Management: Keep the container tightly closed when not in use.[1]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]

  • Ingestion: Rinse mouth. Get medical help.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled and sealed container designated for hazardous chemical waste.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, labeled, and sealed hazardous waste container.[4]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or the environment.[1]

  • Arrange for disposal through a licensed professional waste disposal service.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_exposure Exposure Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh handle_avoid_contact Avoid Skin/Eye Contact handle_weigh->handle_avoid_contact handle_close_container Keep Container Closed handle_avoid_contact->handle_close_container disp_collect_solid Collect Solid Waste handle_close_container->disp_collect_solid disp_collect_liquid Collect Liquid Waste handle_close_container->disp_collect_liquid disp_dispose Dispose via Licensed Service disp_collect_solid->disp_dispose disp_collect_liquid->disp_dispose exp_skin Skin: Wash Area exp_seek_medical Seek Medical Attention exp_skin->exp_seek_medical exp_eye Eyes: Rinse with Water exp_eye->exp_seek_medical exp_inhale Inhalation: Move to Fresh Air exp_inhale->exp_seek_medical exp_ingest Ingestion: Rinse Mouth exp_ingest->exp_seek_medical

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.